3-Formyl rifamycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQHOMJRFAQBN-SSJZMWBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Formyl rifamycin synthesis from rifamycin SV
An In-depth Technical Guide to the Synthesis of 3-Formyl Rifamycin from Rifamycin SV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of this compound SV, a crucial intermediate in the production of various rifamycin-based antibiotics, including rifampicin. The document outlines the primary synthesis pathways, presents detailed experimental protocols derived from key patents and chemical literature, and offers quantitative data to inform research and development efforts.
Introduction
This compound SV is a derivative of rifamycin SV, characterized by the presence of a formyl group (-CHO) at the 3-position of the naphthoquinone ring. This functional group is highly reactive and serves as a key handle for the synthesis of a wide array of rifamycin analogs with diverse pharmacological properties. The synthesis of this compound SV is a critical step in the manufacturing of semisynthetic rifamycin antibiotics. This guide details the prevalent methods for its preparation, primarily focusing on pathways originating from rifamycin SV and its close derivatives.
Synthesis Pathways
The synthesis of this compound SV from rifamycin SV is not typically a direct, one-step oxidation. The literature and patent landscape reveal two primary multi-step strategies, as well as a high-yield method starting from the closely related compound, rifampicin.
-
Route 1: Via Mannich Base of Rifamycin SV: This classic approach involves the introduction of an aminomethyl group at the 3-position to form a Mannich base, which is subsequently oxidized to yield the 3-formyl derivative.
-
Route 2: Via 3-Aminomethyl Rifamycin S: This pathway begins with the oxidation of rifamycin SV to rifamycin S. Rifamycin S then undergoes a Mannich reaction to form a 3-aminomethyl derivative, which is then converted to this compound SV through acid-catalyzed hydrolysis.
-
Route 3: Hydrolysis of Rifampicin: A straightforward and high-yield method involves the acidic hydrolysis of rifampicin, which already possesses the necessary carbon framework, to cleave the imine bond and reveal the 3-formyl group.
The following sections provide detailed experimental protocols and quantitative data for these synthetic routes.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from the cited experimental protocols.
| Parameter | Route 2 (from 3-piperidinomethyl-rifamycin-SV) | Route 3 (from Rifampicin) |
| Starting Material | 3-piperidinomethyl-rifamycin-SV | Rifampicin |
| Key Reagents | Potassium ferricyanide, Toluene, Carbon tetrachloride, Glacial acetic acid, Water | Hydrochloric acid, Water, Ethyl acetate, Sodium bicarbonate |
| Reaction Time | Not specified for oxidation, hydrolysis time also not specified | 8 hours |
| Reaction Temperature | Oxidation at 22°C, Hydrolysis temperature not specified | 55°C |
| Yield (%) | 51% (of 72% purity) | 95.0% |
| Reference | US Patent 3,644,337[1] | ChemicalBook CN111018887[2] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of a Mannich Base (General Method)
This protocol is based on the general method described in US Patent 3,342,810 for the oxidation of a Mannich base of rifamycin SV.[3]
Materials:
-
A 3-aminomethyl-rifamycin SV derivative (e.g., 3-diethylaminomethyl-rifamycin SV)
-
Weak oxidizing agent (e.g., alkyl nitrites like isoamyl nitrite, lead tetraacetate, persulfates, or chloranil)
-
Solvent (e.g., carbon tetrachloride, acetic acid)
Procedure:
-
Dissolve the selected Mannich base of rifamycin SV in a suitable solvent or a mixture of solvents.
-
Add the weak oxidizing agent to the solution. The reaction may be carried out at room temperature (around 22°C).
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, the reaction mixture is worked up to isolate the 3-formyl-rifamycin SV. This may involve extraction, washing, and crystallization.
Note: The patent provides a specific example using 3-diethylaminomethyl-rifamycin SV with isoamyl nitrite in a mixture of carbon tetrachloride and acetic acid, with the reaction proceeding for over 24 hours at 22°C.
Protocol 2: Synthesis from a 3-Aminomethyl-Rifamycin S Intermediate
This protocol is adapted from Example 2 of US Patent 3,644,337.[1]
Materials:
-
3-piperidinomethyl-rifamycin-SV (1 g)
-
Potassium ferricyanide (10% aqueous solution, 50 ml)
-
Chloroform (50 ml)
-
Molar aqueous potassium secondary phosphate buffer
-
Sodium sulfate
-
Toluene
-
Carbon tetrachloride
-
Glacial acetic acid
-
Water
Procedure:
-
Oxidation: Dissolve 1 g of 3-piperidinomethyl-rifamycin-SV in 50 ml of chloroform. This solution, along with 50 ml of a 10% potassium ferricyanide solution, is poured into a molar aqueous potassium secondary phosphate buffer.
-
Stir the mixture vigorously for 15 minutes at 22°C.
-
Separate the two phases and extract the aqueous phase twice with 25 ml of chloroform each time.
-
Combine the chloroform extracts and dry over sodium sulfate. This solution contains 3-piperidinomethyl-rifamycin-S.
-
Hydrolysis and Work-up: The dried chloroform extract is then subjected to hydrolysis. The patent describes co-processing with a mixture of toluene, carbon tetrachloride, glacial acetic acid, and water.
-
The final work-up yields 398 mg of 3-formyl-rifamycin-SV of about 72% purity, corresponding to a yield of 51% of theory.
Protocol 3: High-Yield Synthesis by Hydrolysis of Rifampicin
This protocol is based on a method described in a Chinese patent (CN111018887) and cited on ChemicalBook.[2]
Materials:
-
Rifampicin (100 g)
-
Water (1200 mL)
-
Hydrochloric acid (35%-37%, 50 mL)
-
Ethyl acetate (1000 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Add 100 g of rifampicin to 1200 mL of water in a suitable reaction vessel.
-
Add 50 mL of hydrochloric acid (35%-37%).
-
Heat the mixture to 55°C and maintain for 8 hours with stirring.
-
Cool the reaction mixture to 10°C.
-
Extract the mixture with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain 83.78 g of 3-formylrifamycin SV. The reported yield is 95.0%.[2]
Visualizations
Signaling Pathways and Experimental Workflows
References
The Crucial Role of 3-Formyl Rifamycin in Rifampicin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a potent bactericidal antibiotic, stands as a cornerstone in the treatment of tuberculosis, leprosy, and other serious bacterial infections.[1][2][3] Its complex chemical structure necessitates a sophisticated multi-step synthesis, in which 3-formyl rifamycin SV emerges as a pivotal intermediate.[4][5][6][7] The introduction of the 3-formyl group into the rifamycin core is a critical activation step, enabling the subsequent condensation with 1-amino-4-methylpiperazine to yield the final rifampicin molecule.[4][5][6] This technical guide provides an in-depth exploration of the synthesis of this compound and its conversion to rifampicin, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Synthetic Pathways and Methodologies
The synthesis of rifampicin via the this compound intermediate can be approached through several routes, primarily starting from Rifamycin S or Rifamycin SV. A common and efficient method involves the direct formylation of Rifamycin SV.
Diagram: Synthetic Workflow from Rifamycin S to Rifampicin
Caption: A simplified workflow illustrating the key stages in the synthesis of Rifampicin from Rifamycin S, highlighting the formation of the critical this compound SV intermediate.
Quantitative Data Summary
The efficiency of rifampicin synthesis is critically dependent on the yields of the intermediate steps. The following table summarizes quantitative data from various cited methodologies for the synthesis of this compound and its subsequent conversion.
| Starting Material | Intermediate | Reagents and Conditions for Intermediate Formation | Yield of Intermediate | Reagents and Conditions for Rifampicin Formation | Overall Yield of Rifampicin | Purity | Reference |
| Rifamycin S | This compound Sodium | 1. Dihydroxymethyl tert-butyl amine (ring closure) 2. Hydrolysis | Not specified | 1-methyl-4-aminopiperazine, morpholine, 55°C, 2 hours | Not specified | Not specified | [4] |
| Rifampicin (for purification) | 3-Formylrifamycin SV | Hydrochloric acid, water, 55°C, 8 hours, followed by ethyl acetate extraction | 95.0% | Not applicable | Not applicable | Not specified | [8] |
| Rifamycin S | 1,3-oxazino (5,6-c) rifamycin | N-bis-hydroxymethyl-amine | Not specified | 1-amino-4-methylpiperazine in a basic medium | High yield | Pure product after crystallization | [5] |
| Rifamycin S | Not explicitly isolated | 1,3,5-trisubstituted hexahydro-1,3,5-triazine, aprotic dipolar solvent, 20-100°C | Not applicable | 1-amino-4-methylpiperazine (pH 5-7) | 74.5 g from 70 g Rifamycin S | Good purity | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Formylrifamycin SV from Rifampicin
This protocol details a high-yield method for obtaining 3-formylrifamycin SV, a crucial intermediate, from purified rifampicin. This process is often used for purification or modification studies.
Materials:
-
Rifampicin (100g)
-
Water (1200 mL)
-
Hydrochloric acid (35-37%, 50 mL)
-
Ethyl acetate (1000 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a suitable reaction vessel, add 100g of rifampicin and 1200 mL of water.
-
Add 50 mL of hydrochloric acid (35-37%).
-
Heat the mixture to 55°C and maintain for 8 hours with stirring.
-
Cool the reaction mixture to 10°C.
-
Extract the mixture with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain 3-formylrifamycin SV.
-
The expected yield is approximately 83.78 g (95.0%).[8]
Protocol 2: One-Pot Synthesis of Rifampicin from Rifamycin-S
This protocol outlines a one-pot method for synthesizing rifampicin from Rifamycin-S, proceeding through a this compound sodium intermediate.
Materials:
-
Rifamycin-S
-
Dihydroxymethyl tert-butyl amine
-
Dimethylformamide (DMF)
-
Propyl carbinol (53 ml)
-
Morpholine (6.6 g)
-
1-methyl-4-aminopiperazine (2.9 g)
Procedure:
-
Rifamycin-S undergoes a ring-closure reaction with dihydroxymethyl tert-butyl amine to form N-Te Ding-1, 3-oxazine [5,6-C] rifomycin.
-
This intermediate is then hydrolyzed to generate this compound Sodium.
-
The dimethylformamide solvent is reclaimed under reduced pressure.
-
Add 53 ml of propyl carbinol to dissolve the residue.
-
Under stirring, add 6.6 g of morpholine followed by 2.9 g of 1-methyl-4-aminopiperazine.
-
The reaction is maintained at 55°C for 2 hours.
-
Reaction progress is monitored by thin-layer chromatography, observing the disappearance of the this compound Sodium spot and the appearance of the Rifampin spot.[4]
-
Upon completion, the pH is adjusted to approximately 5 to isolate the crude rifampicin.
Logical Relationship in Rifampicin Synthesis
The synthesis of rifampicin from rifamycin precursors is a sequential process where each step chemically modifies the molecule to prepare it for the subsequent reaction. The introduction of the formyl group is the key activation step.
Diagram: Logical Flow of Rifampicin Synthesis
Caption: A diagram illustrating the logical progression from the core rifamycin structure to the final rifampicin product, emphasizing the central role of the this compound intermediate.
Conclusion
The synthesis of rifampicin is a testament to the ingenuity of medicinal chemistry. The strategic introduction of a formyl group at the 3-position of the rifamycin macrocycle to create this compound is a masterstroke that enables the efficient attachment of the side chain crucial for the drug's oral activity and potent antibacterial properties.[2] The methodologies presented in this guide, derived from established literature and patents, provide a comprehensive overview for professionals in the field of drug development and synthesis. Further research into optimizing reaction conditions, yields, and purity, as well as exploring novel synthetic routes, remains a key area of interest in ensuring the continued availability of this essential medicine. The potential for genotoxic impurities, such as 1-amino-4-methylpiperazine, also necessitates rigorous analytical control throughout the manufacturing process to ensure the safety and quality of the final drug product.[1]
References
- 1. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History of the development of rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]
- 5. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 6. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
- 7. Rifampicin | 13292-46-1 [chemicalbook.com]
- 8. This compound SV synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Ansamycin Structure of 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin, a prominent member of the ansamycin family of antibiotics, serves as a crucial intermediate in the synthesis of several clinically significant rifamycin derivatives, including the widely used antitubercular drug, rifampicin.[1] Its unique structure, characterized by a naphthoquinone core spanned by an aliphatic ansa chain, and featuring a reactive formyl group at the C-3 position, makes it a versatile platform for medicinal chemistry explorations aimed at developing novel antimicrobial agents.[2] This technical guide provides a comprehensive overview of the ansamycin structure of this compound, detailing its synthesis, purification, and spectroscopic characterization.
Core Structure and Physicochemical Properties
This compound, also known as rifaldehyde, is a semi-synthetic derivative of rifamycin SV. The ansamycin structure is defined by an aromatic moiety, in this case, a naphthoquinone, bridged by a long aliphatic chain. The formylation at the C-3 position of the naphthoquinone ring is a key structural feature that imparts significant chemical reactivity, allowing for a wide range of chemical modifications.[2]
Physicochemical Data
| Property | Value |
| Molecular Formula | C₃₈H₄₇NO₁₃ |
| Molecular Weight | 725.78 g/mol |
| Appearance | Reddish to orange crystalline powder |
| Melting Point | >180 °C (decomposes) |
| Solubility | Soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol. |
Synthesis of this compound
This compound is typically synthesized from rifamycin S or its derivatives. One common method involves the oxidative cleavage of a Mannich base of rifamycin SV.
Experimental Protocol: Synthesis from Rifamycin S
This protocol outlines a common laboratory-scale synthesis of 3-formylrifamycin SV.
Materials:
-
Rifamycin S
-
Piperidine
-
Formaldehyde solution (37%)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Acetone
Procedure:
-
Formation of the Mannich Base: In a round-bottom flask, dissolve Rifamycin S in THF. To this solution, add piperidine and formaldehyde solution. Stir the reaction mixture at room temperature for 24 hours.
-
Extraction: After the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Mannich base intermediate.
-
Oxidative Cleavage: The crude intermediate is then subjected to oxidative cleavage to yield this compound. While several oxidizing agents can be used, a common laboratory procedure involves treatment with a mild oxidizing agent in an appropriate solvent system.
-
Purification: The crude this compound is purified by silica gel column chromatography.
Purification Protocol: Silica Gel Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of hexane and acetone is typically used. The polarity is gradually increased by increasing the percentage of acetone.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:acetone) and load it onto the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the acetone concentration.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
UV-Visible Spectroscopy
The extended π-system of the naphthoquinone chromophore gives rise to characteristic absorptions in the UV-visible region.
| λmax (nm) |
| 238 |
| 258 |
| 304 |
| 426 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3450 (broad) | O-H stretching (hydroxyl groups) |
| ~2970, 2930 | C-H stretching (aliphatic) |
| ~1725 | C=O stretching (formyl group) |
| ~1650 | C=O stretching (quinone carbonyls) |
| ~1590 | C=C stretching (aromatic ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of this compound. While a complete assignment is complex and often requires advanced 2D NMR techniques, some characteristic chemical shifts are highlighted below.
¹H NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~10.1 | Aldehydic proton (-CHO) |
| 7.5 - 8.0 | Aromatic protons |
| 0.5 - 4.0 | Protons of the ansa chain |
¹³C NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehydic carbon (-CHO) |
| ~185, ~182 | Quinone carbonyl carbons |
| 110 - 150 | Aromatic and vinylic carbons |
| 10 - 80 | Aliphatic carbons of the ansa chain |
Biosynthesis of the Rifamycin Core and C-3 Modification
The biosynthesis of rifamycins in the bacterium Amycolatopsis mediterranei is a complex process involving a polyketide synthase (PKS) pathway. The starter unit for the polyketide chain is 3-amino-5-hydroxybenzoic acid (AHBA). The ansa chain is assembled through the sequential addition of acetate and propionate units. The formation of the 3-formyl group is a post-PKS modification, although the precise enzymatic steps leading to this specific functionalization are part of a complex series of tailoring reactions that modify the rifamycin scaffold.[3]
Visualizations
Synthetic and Analytical Workflow for this compound
Caption: Synthetic and analytical workflow for this compound.
Simplified Biosynthetic Pathway of the Rifamycin Ansamycin Core
Caption: Simplified overview of the rifamycin biosynthetic pathway.
Conclusion
This compound remains a cornerstone in the development of new rifamycin-based antibiotics. A thorough understanding of its ansamycin structure, underpinned by detailed synthetic, purification, and spectroscopic data, is paramount for researchers in the field of drug discovery and development. This guide provides a foundational technical overview to aid in these endeavors.
References
- 1. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 2. Direct evidence that the rifamycin polyketide synthase assembles polyketide chains processively - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Rifamycins in Amycolatopsis mediterranei and the Genesis of 3-Formyl Rifamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of rifamycins in the actinomycete Amycolatopsis mediterranei. It details the genetic and enzymatic machinery responsible for the synthesis of the rifamycin core, leading to the production of rifamycin B and rifamycin SV. Furthermore, this guide clarifies the semi-synthetic origin of 3-formyl rifamycin SV, a crucial intermediate in the production of the potent antibiotic rifampicin, and outlines the chemical conversion processes involved. The content herein is curated to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this vital antibiotic production pathway.
The Natural Biosynthesis of the Rifamycin Core in Amycolatopsis mediterranei
The biosynthesis of rifamycins in Amycolatopsis mediterranei is a complex process orchestrated by a large gene cluster, often referred to as the rif cluster. This cluster encodes all the necessary enzymes for the assembly of the characteristic ansamycin structure, a polyketide chain (the ansa chain) attached at two non-adjacent positions to an aromatic nucleus.
The foundational steps of rifamycin biosynthesis can be divided into three key stages:
-
Formation of the Starter Unit (AHBA): The pathway is initiated with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), an unusual starter unit derived from the shikimate pathway.[1][2] A set of at least five genes within the rif cluster is essential for AHBA synthesis.[3] The final step in AHBA formation is catalyzed by AHBA synthase.[1][2]
-
Assembly of the Polyketide Chain: A modular type I polyketide synthase (PKS), encoded by five large genes (rifA-rifE), is responsible for the assembly of the polyketide backbone.[3] This PKS utilizes the AHBA starter unit and sequentially adds two acetate and eight propionate units to form the growing polyketide chain.[2] The assembly is a processive mechanism, and inactivation of the final off-loading enzyme leads to the accumulation of linear polyketide intermediates.[4]
-
Post-PKS Modifications and Cyclization: Following the assembly of the polyketide chain, a series of post-PKS modifications occur, including oxidation, cyclization, and tailoring reactions, to yield the mature rifamycin molecule. The amide synthase RifF catalyzes the release of the completed undecaketide as a macrocyclic lactam.[4][5] Subsequent enzymatic modifications lead to the formation of rifamycin SV, which can then be converted to rifamycin B.
The conversion of rifamycin SV to rifamycin B is a biochemically characterized process involving a two-subunit transketolase (Rif15) and a cytochrome P450 enzyme (Rif16).
Signaling Pathway of Rifamycin Biosynthesis
The following diagram illustrates the major steps in the biosynthesis of the rifamycin core, from precursor metabolites to rifamycin B.
Caption: Biosynthetic pathway of the rifamycin core in Amycolatopsis mediterranei.
The Semi-Synthetic Origin of this compound SV
Contrary to being a direct metabolite of Amycolatopsis mediterranei, this compound SV is a key semi-synthetic derivative. It is not produced through the natural biosynthetic machinery of the bacterium but is instead chemically synthesized from naturally produced rifamycins, typically rifamycin S or rifamycin SV.[6][7] This chemical modification is a critical step in the industrial production of rifampicin, a cornerstone drug in the treatment of tuberculosis.[8]
The synthesis of this compound SV involves the introduction of a formyl group at the C-3 position of the rifamycin naphthoquinone core. Various chemical methods have been developed for this conversion. One common approach involves the oxidation of a Mannich base of rifamycin SV.[6] Another method describes the acid-catalyzed hydrolysis of 3-aminomethyl-rifamycin S compounds.[9]
Chemical Conversion of Rifamycin SV to this compound SV
The following diagram outlines the general workflow for the chemical synthesis of this compound SV.
Caption: Semi-synthetic pathway to this compound SV and rifampicin.
Quantitative Data on Rifamycin Production
The production of rifamycins by Amycolatopsis mediterranei is influenced by various factors, including strain improvement through mutagenesis and optimization of fermentation conditions. The following tables summarize some of the reported production yields for rifamycin B and rifamycin SV.
Table 1: Rifamycin B Production Yields
| Strain/Condition | Yield (g/L) | Reference |
| A. mediterranei N1 (parental) | 1.15 | |
| A. mediterranei NCH (gene amplified) | 2.56 | |
| NCH with 0.1% yeast extract | ~4.37 | |
| NCH with 1.8% KNO₃ | ~6.67 | |
| NCH in optimized medium F2 | 7.85 | |
| NCH in optimized F2 with 1.2% KNO₃ | 11.73 | |
| NCH in optimized F2 with 0.4% NH₄NO₃ | 11.99 |
Table 2: Rifamycin SV Production Yields
| Strain/Condition | Yield (g/L) | Reference |
| A. mediterranei (sequential mutation) | 4.32 | [10] |
| A. mediterranei (optimized fermentation) | 5.32 | [10] |
| A. mediterranei U32 (nitrate-stimulated) | ~0.3 (395.8 µM) | [11][12] |
| A. mediterranei U32 (glucose supplementation) | ~1.0 (1111.1 µM) | [11][12] |
| A. mediterranei U32 (multiple glucose feeds) | ~1.3 (1402.5 µM) | [11][12] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of the rifamycin biosynthetic pathway. These are generalized protocols and may require optimization for specific experimental contexts.
Gene Knockout in Amycolatopsis mediterranei
Gene knockout is a fundamental technique to elucidate gene function. Homologous recombination and CRISPR/Cas9-based genome editing are two common methods employed in Amycolatopsis mediterranei.
a) Homologous Recombination
This method relies on the cell's natural DNA repair machinery to replace a target gene with a selectable marker.
Caption: General workflow for gene knockout via homologous recombination.
b) CRISPR/Cas9 Genome Editing
The CRISPR/Cas9 system offers a more targeted and efficient approach to genome editing.
Caption: General workflow for CRISPR/Cas9-mediated gene knockout.
Heterologous Expression and Purification of Rifamycin Biosynthetic Enzymes
To study the function and kinetics of individual enzymes in the rifamycin pathway, they are often expressed in a heterologous host, such as Escherichia coli.
Caption: General workflow for heterologous protein expression and purification.
Enzymatic Assays
Enzymatic assays are crucial for determining the function and kinetic parameters of the purified enzymes. The specific protocol will vary depending on the enzyme and its substrate. A general workflow is outlined below.
References
- 1. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifamycin Biosynthesis [faculty.washington.edu]
- 3. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct evidence that the rifamycin polyketide synthase assembles polyketide chains processively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and purification of the rifamycin amide synthase, RifF, an enzyme homologous to the prokaryotic arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3342810A - Derivatives of rifamycin sv - Google Patents [patents.google.com]
- 7. Synthesis of 3-formylrifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 10. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Physical Characteristics of 3-Formyl Rifamycin Crystalline Powder
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Formyl rifamycin, a key semi-synthetic derivative of the rifamycin antibiotic family, serves as a pivotal intermediate in the synthesis of clinically significant antibiotics such as rifampicin.[][2] Its chemical structure, characterized by a formyl group at the C-3 position, imparts a high degree of reactivity, making it a versatile precursor for developing new rifamycin analogues.[] This document provides an in-depth technical overview of the core physical and spectroscopic characteristics of this compound crystalline powder. It includes a comprehensive summary of its properties, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.
Quantitative Data Presentation
The physical and chemical properties of this compound are summarized in the table below. These data are compiled from various sources to provide a comprehensive reference for laboratory use.
| Property | Value | Citations |
| Appearance | Reddish-orange to black-red crystalline powder. | [][3][4][5] |
| Molecular Formula | C₃₈H₄₇NO₁₃ | [2][3][6] |
| Molecular Weight | 725.78 g/mol | [2][4][6] |
| Melting Point | 182-184 °C; (>122 °C with decomposition also reported) | [][3][6][7] |
| Boiling Point | 855.4 ± 65.0 °C (Predicted) | [][6] |
| Density | 1.370 ± 0.10 g/cm³ (Predicted) | [][3] |
| Solubility | - Slightly soluble: Chloroform, Methanol. - Soluble: Dimethylformamide (DMF). - DMSO: 62.5 mg/mL (86.11 mM) (requires sonication). | [][3][5][6] |
| UV-Vis Absorption (λmax) | 220, 240, 262, 324, 489 nm; (Extended conjugated naphthoquinone system shows maxima around 475-525 nm). | [][2] |
| Infrared (IR) Spectroscopy | Characteristic carbonyl stretching bands observed near: - 1730 cm⁻¹ (Formyl group C=O) - 1660 cm⁻¹ (Quinone moiety C=O) | [] |
| ¹H NMR Spectroscopy | A distinctive aldehydic proton resonance is observed near δ 9.5-10.0 ppm . | [] |
| Storage & Stability | Store at -20°C in a tightly sealed, light-protected container under an inert atmosphere.[][3][4] Stable in neutral to slightly acidic conditions; degrades in strong alkaline environments or upon exposure to light and oxygen.[] | [][3][4] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound are provided below. These protocols are generalized for standard laboratory equipment.
Determination of Melting Point
This protocol describes the capillary method for determining the melting point range of a crystalline solid.
-
Sample Preparation: Ensure the this compound powder is completely dry. Finely crush a small amount of the crystalline powder on a watch glass using a spatula.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the crushed powder until a small amount (2-3 mm height) of the sample is packed into the closed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
Instrumentation: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 182 °C).[3][6][7]
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting: Report the observed melting point as a range from the initial to the final temperature.
Determination of Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the standard shake-flask method.[8][9]
-
System Preparation: Prepare a series of vials containing a fixed volume (e.g., 2 mL) of the desired solvent (e.g., DMSO, Methanol, Chloroform).
-
Sample Addition: Add an excess amount of this compound crystalline powder to each vial to ensure that a saturated solution is formed and solid material remains undissolved.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[8]
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.[8]
-
Quantification:
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.
-
Quantify the concentration of this compound in the diluted sample using a suitable technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[8]
-
-
Reporting: Calculate the solubility based on the measured concentration and the dilution factor. Report the solubility in units of mg/mL or mM at the specified temperature.
UV-Vis Spectroscopy
This protocol details the acquisition of an absorbance spectrum for this compound.[10][11]
-
Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a spectroscopic-grade solvent (e.g., Methanol) in a volumetric flask to create a stock solution of known concentration. The solvent must be transparent in the wavelength range of interest (typically 200-800 nm).[10]
-
Dilution: Dilute the stock solution to prepare a working sample with an expected maximum absorbance between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert law.
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Select the desired wavelength scan range (e.g., 200-600 nm).
-
-
Blanking/Zeroing: Fill a clean quartz cuvette with the pure solvent to be used as a blank.[12] Place it in the spectrophotometer and record a baseline correction or "zero" the instrument.
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Wipe the optical surfaces of the cuvette with a lint-free cloth and place it in the sample holder.
-
Data Acquisition: Run the spectral scan to obtain the absorbance spectrum.
-
Data Reporting: Report the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values.[10]
Infrared (IR) Spectroscopy
This protocol describes the analysis of this compound using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR crystal are clean. Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small, representative sample of the this compound crystalline powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.
-
Data Analysis: Identify and label the wavenumbers (in cm⁻¹) of characteristic absorption bands, paying special attention to the carbonyl regions for the formyl (~1730 cm⁻¹) and quinone (~1660 cm⁻¹) groups.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for preparing a sample of this compound for ¹H NMR analysis.[13]
-
Sample Preparation: Accurately weigh approximately 5-20 mg of this compound.[13]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.[14]
-
Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[13] If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry NMR tube. The solution height should be approximately 4-5 cm.[13] To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed inside the pipette.
-
Internal Standard: If quantitative analysis is required, add a small amount of an internal reference standard, such as tetramethylsilane (TMS).
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
The instrument will perform locking (to the deuterium signal of the solvent), tuning, and shimming (to optimize magnetic field homogeneity).[13]
-
Acquire the ¹H NMR spectrum using appropriate acquisition parameters.
-
-
Data Analysis: Process the resulting Free Induction Decay (FID) to obtain the spectrum. Identify the chemical shift (δ) of the aldehydic proton, expected around 9.5-10.0 ppm.[]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key logical and experimental workflows involving this compound.
References
- 2. caymanchem.com [caymanchem.com]
- 3. Cas 13292-22-3,this compound SV | lookchem [lookchem.com]
- 4. 3-Formylrifamycin SV CAS 13292-22-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound SV CAS#: 13292-22-3 [m.chemicalbook.com]
- 7. This compound SV Or 3-Formylrifamycin Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. benchchem.com [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. web.uvic.ca [web.uvic.ca]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. science.valenciacollege.edu [science.valenciacollege.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
An In-Depth Technical Guide to 3-Formyl Rifamycin: Synthesis, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl rifamycin, a key semi-synthetic derivative of the rifamycin class of antibiotics, serves as a critical intermediate in the development of potent antibacterial agents, most notably rifampicin. Its strategic importance lies in the reactive 3-formyl group, which allows for a wide range of chemical modifications to modulate antibacterial activity, pharmacokinetic properties, and resistance profiles. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, its mechanism of action as an inhibitor of bacterial RNA polymerase, and its role in the synthesis of clinically relevant antibiotics.
Chemical and Physical Properties
This compound, also known as 3-Formylrifamycin SV, is a reddish to orange crystalline powder. Its chemical identity is well-established, although some literature presents conflicting molecular formulas. The correct molecular formula is C38H47NO13.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13292-22-3 | [1][2] |
| Molecular Formula | C38H47NO13 | [1][2] |
| Molecular Weight | 725.78 g/mol | [2] |
| Appearance | Reddish to orange crystalline powder | [3] |
| Melting Point | 182-184 °C | |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | [3] |
| Storage | -20°C, under an inert atmosphere. | [1] |
Synthesis and Experimental Protocols
This compound is a pivotal intermediate in the synthesis of various rifamycin derivatives. The introduction of a formyl group at the C-3 position of the rifamycin ansa-chain enhances its chemical reactivity, making it a valuable precursor for further functionalization.[4]
Synthesis of 3-Formylrifamycin SV from Rifampicin
A common laboratory-scale synthesis involves the hydrolysis of rifampicin.
Experimental Protocol:
-
Reaction Setup: To 100g of rifampicin to be purified, add 1200mL of water in a suitable reaction vessel.
-
Acidification: Add 50mL of hydrochloric acid (35-37%).
-
Heating: Heat the mixture to 55°C and maintain this temperature for 8 hours with continuous stirring.
-
Cooling and Extraction: Cool the reaction mixture to 10°C. Extract the product with 1000mL of ethyl acetate.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain 3-Formylrifamycin SV.[5]
This process typically yields around 83.78g (95.0%) of 3-Formylrifamycin SV.[5]
Mechanism of Action
The antibacterial activity of this compound, like other members of the rifamycin family, stems from its ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP). This inhibition halts the process of transcription, a critical step in protein synthesis, ultimately leading to bacterial cell death.
The key steps in the mechanism of action are:
-
Binding to RNAP: Rifamycins bind with high affinity to the β-subunit of the prokaryotic RNA polymerase.
-
Steric Occlusion: The binding site is not at the active catalytic center but within the DNA/RNA channel. The bound rifamycin molecule physically blocks the path of the elongating RNA transcript.
-
Inhibition of Transcription: This steric hindrance prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, effectively arresting transcription.
This mechanism is highly selective for bacterial RNAP, with a much lower affinity for the mammalian counterpart, which accounts for its therapeutic utility.
Figure 1: Mechanism of action of this compound.
Role in Drug Development
The primary significance of this compound in drug development is its role as a versatile intermediate for the synthesis of other clinically important rifamycins, such as rifampicin. The reactive aldehyde group at the 3-position allows for the introduction of various side chains through reactions like reductive amination, acylation, and condensation. This chemical flexibility enables medicinal chemists to design derivatives with improved properties, including enhanced solubility, better bioavailability, and activity against resistant bacterial strains.
Synthesis of Rifampicin from 3-Formylrifamycin SV
The conversion of 3-Formylrifamycin SV to rifampicin is a crucial step in the production of this frontline anti-tuberculosis drug.
Figure 2: Synthetic pathway from Rifamycin SV to Rifampicin.
Antibacterial Activity
While this compound itself possesses antibacterial properties, its primary importance is as a scaffold for more potent derivatives. The antibacterial spectrum of rifamycins is broad, with significant activity against Gram-positive bacteria and mycobacteria. Specific quantitative data on the Minimum Inhibitory Concentration (MIC) for this compound is not extensively reported in publicly available literature, as research has predominantly focused on its clinically used derivatives. However, studies on these derivatives demonstrate the potent antimicrobial activity that can be achieved through modification of the 3-formyl group. For instance, derivatives have shown high in vitro bactericidal and intracellular activities against both Mycobacterium tuberculosis and Mycobacterium avium complex (MAC) strains.[4] The MIC90 for some derivatives against RIF-susceptible M. tuberculosis has been reported to be as low as ≤ 0.25 µg/ml.[4]
Conclusion
This compound is a cornerstone in the field of antibiotic research and development. Its unique chemical structure, characterized by a reactive formyl group, provides a versatile platform for the synthesis of a wide array of rifamycin derivatives with tailored pharmacological profiles. A thorough understanding of its synthesis, mechanism of action, and structure-activity relationships is crucial for the continued development of novel anti-infective agents to combat the growing threat of antibiotic resistance. Further research into the specific biological activities of this compound and the exploration of novel modifications at the 3-position hold promise for the discovery of next-generation rifamycin antibiotics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound SV | 13292-22-3 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound SV synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Rifampicin from 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a potent bactericidal antibiotic, is a cornerstone in the treatment of tuberculosis, leprosy, and other mycobacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing the initiation of RNA synthesis.[2][3][4] This document provides detailed protocols for the synthesis of rifampicin using 3-formyl rifamycin SV as a key precursor. The synthesis involves a condensation reaction between this compound SV and 1-amino-4-methylpiperazine. Additionally, this guide outlines purification methods and analytical techniques for the characterization of the final product.
Chemical Reaction Scheme
The synthesis of rifampicin from this compound SV is a one-step condensation reaction. The aldehyde group at the C-3 position of the rifamycin ansa-chain reacts with the primary amine of 1-amino-4-methylpiperazine to form an imine linkage, yielding rifampicin.
Caption: Reaction scheme for the synthesis of rifampicin.
Experimental Protocols
Protocol 1: Synthesis of Crude Rifampicin
This protocol is adapted from a method described for the purification of rifampicin, which involves the synthesis from 3-formylrifamycin SV.
Materials:
-
3-Formylrifamycin SV
-
1-amino-4-methylpiperazine
-
Acetonitrile
-
Ethyl acetate
-
10% Vitamin C aqueous solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
Dissolve 70 g of 3-formylrifamycin SV in 700 mL of acetonitrile in a reaction vessel.
-
Add 27.7 g of 1-amino-4-methylpiperazine to the solution.
-
Stir the reaction mixture at 20°C for 2 hours under a nitrogen atmosphere.
-
After the reaction is complete, add 2000 mL of ethyl acetate to the mixture.
-
Wash the organic layer with a 10% aqueous solution of Vitamin C.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain crude rifampicin.
Protocol 2: Purification of Rifampicin by Recrystallization
This protocol describes the purification of crude rifampicin to obtain a high-purity product.[5]
Materials:
-
Crude Rifampicin
-
n-butanol
-
Water
Procedure:
-
Dissolve 70 g of crude rifampicin in a mixture of 400-420 mL of n-butanol and 30-50 mL of water in a suitable vessel.[5]
-
Stir the mixture and heat to 70-80°C until the solid is completely dissolved.[5]
-
Slowly cool the solution to 0-5°C to allow for crystallization.[5]
-
Maintain the temperature for 2-4 hours to ensure complete crystallization.[5]
-
Filter the crystalline product.
-
Dry the purified rifampicin in a vacuum oven.
Data Presentation
Table 1: Quantitative Data for the Synthesis and Purification of Rifampicin
| Parameter | Value | Reference |
| Synthesis of Crude Rifampicin | ||
| Starting amount of 3-formylrifamycin SV | 70 g | CN111018887A |
| Amount of 1-amino-4-methylpiperazine | 27.7 g | CN111018887A |
| Yield of crude rifampicin | 74.83 g | CN111018887A |
| Purification of Rifampicin | ||
| Starting amount of crude rifampicin | 70 g | [5] |
| Yield of pure rifampicin | 60.7 - 62.3 g | [5] |
| Purity of final product (by HPLC) | > 99.5% | [5] |
| Single impurity level | < 0.1% | [5] |
Characterization of Synthesized Rifampicin
Table 2: Spectroscopic Data for Rifampicin
| Technique | Observed Peaks/Signals | Reference |
| FT-IR (cm⁻¹) | ~3472 (N-H stretching), ~2894 (C-H bonding), ~1629 (C=O), ~1478 (C=C) | [2] |
| ¹H NMR | A complex spectrum with characteristic peaks for the rifamycin core and the methylpiperazine moiety. | [6][7] |
| ¹³C NMR | A complex spectrum with numerous signals corresponding to the carbon atoms in the rifampicin molecule. | [6][7] |
| Mass Spectrometry (m/z) | Precursor ion: 823.5; Product ion: 791.4 | [8][9] |
Experimental Workflow and Mechanism of Action
Experimental Workflow
The overall workflow for the synthesis and purification of rifampicin is depicted below.
Caption: Workflow for the synthesis and analysis of rifampicin.
Mechanism of Action of Rifampicin
Rifampicin exerts its antibacterial effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase.
Caption: Mechanism of action of Rifampicin.
References
- 1. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 6. 1H- and 13C-nuclear magnetic resonance spectra of rifampicin and 3-[(dimethylhydrazono)methyl]rifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Creation of Novel Antibiotic Derivatives from 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibiotic derivatives using 3-formyl rifamycin SV as a versatile starting material. The protocols outlined below are based on established methodologies and offer a framework for the development of new rifamycin-based antibacterial agents.
Introduction
Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[1][2][3] The emergence of antibiotic-resistant bacterial strains necessitates the development of new derivatives with improved efficacy and pharmacological properties. This compound SV is a key intermediate in the synthesis of many clinically relevant rifamycin derivatives. The formyl group at the C-3 position provides a reactive handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).[4][5] This document details the synthesis of two primary classes of derivatives, oximes and hydrazones, and presents their antibacterial activity against various bacterial strains.
Synthesis of this compound SV Derivatives
The general scheme for the derivatization of this compound SV involves the condensation of the aldehyde group with primary amines, hydroxylamines, or hydrazines to form imines (Schiff bases), oximes, or hydrazones, respectively.
Caption: General workflow for the synthesis of novel rifamycin derivatives.
Preparation of this compound SV from Rifampicin
Protocol:
-
Dissolution: Add 100 g of rifampicin to 1200 mL of water in a suitable reaction vessel.[6]
-
Acidification: Add 50 mL of hydrochloric acid (35-37%) to the suspension.[6]
-
Heating: Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.[6]
-
Cooling and Extraction: Cool the reaction mixture to 10°C and extract the product with 1000 mL of ethyl acetate.[6]
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[6]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound SV.[6] A typical yield is approximately 95%.[6]
Synthesis of this compound SV Oximes
Protocol:
-
Reaction Setup: In a reaction flask, dissolve 7.3 g of this compound SV in 200 mL of a suitable solvent such as tetrahydrofuran.[7]
-
Reagent Addition: Add a solution of the desired hydroxylamine derivative (e.g., hydroxylamine hydrochloride) in a polar solvent like methanol.[8] The addition of a weak base like pyridine may be necessary to neutralize the hydrochloride salt.[8]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, partition the mixture between ethyl acetate and water.[8]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.[8]
Synthesis of this compound SV Hydrazones
Protocol:
-
Reaction Setup: Dissolve 7.3 g (0.01 mole) of this compound SV in 75 mL of tetrahydrofuran and cool the solution in an ice bath.[7]
-
Reagent Addition: Add a solution of the desired hydrazine derivative (e.g., 0.720 g of N,N-dimethylhydrazine, 0.012 mole) in 15 mL of tetrahydrofuran to the cooled solution.[7]
-
Reaction: Allow the solution to stand at room temperature for 45 minutes.[7]
-
Concentration: Concentrate the reaction mixture to a volume of about 10 mL.[7]
-
Precipitation and Filtration: Take up the concentrate with approximately 150 mL of a suitable non-polar solvent (e.g., ligroin) to precipitate the product. Collect the precipitate by filtration.[7]
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol, to obtain the pure hydrazone derivative.[7]
Antibacterial Activity of this compound SV Derivatives
The antibacterial activity of newly synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium to the mid-logarithmic phase.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data on Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of a selection of this compound SV derivatives against various bacterial species.
| Derivative | Modification at C-3 | MIC (µg/mL) vs. M. tuberculosis | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Rifampicin | -(4-methyl-1-piperazinyl)iminomethyl | 0.002 - 0.03[9] | 0.002 - 0.03[9] | 8 - 25[10][11] |
| Derivative 1 | Oxime | Varies[12] | Varies[12] | Varies[12] |
| Derivative 2 | Hydrazone | Varies | Varies | Varies |
| ... | ... | ... | ... | ... |
(Note: "Varies" indicates that the MIC values are dependent on the specific substituent on the oxime or hydrazone moiety. Researchers should refer to specific literature for detailed data on individual derivatives.)
A study on 53 derivatives of this compound SV has shown a wide range of antimycobacterial activity against Mycobacterium tuberculosis.
Mechanism of Action
Rifamycin derivatives exert their antibacterial effect by targeting the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3]
References
- 1. Rifampicin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 4. Synthesis of 3-formylrifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 7. US3342810A - Derivatives of rifamycin sv - Google Patents [patents.google.com]
- 8. Rifamycin Derivatives Are Effective Against Staphylococcal Biofilms In Vitro and Elutable From PMMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Formyl Rifamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3-formyl rifamycin analogs, a critical class of antibiotics targeting bacterial RNA polymerase. This document includes detailed experimental protocols for the synthesis and evaluation of these analogs, along with a summary of their antibacterial activities.
Introduction
Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking the initiation of transcription. This compound SV is a key intermediate in the synthesis of various clinically important rifamycin derivatives, including rifampicin. The formyl group at the C-3 position provides a reactive handle for chemical modifications, allowing for the generation of a diverse library of analogs with potentially improved pharmacological properties, such as enhanced activity against drug-resistant bacterial strains. This document outlines the SAR of these analogs and provides protocols for their study.
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of this compound analogs is significantly influenced by the nature of the substituent at the 3-position. SAR studies have revealed several key trends:
-
Hydrazones: The formation of hydrazones from this compound SV has been a particularly fruitful avenue for developing potent antibacterial agents. The seminal example is rifampicin, which is the 3-(4-methyl-1-piperazinyl)-iminomethyl derivative. Studies have shown that bulky and rigid substituents on the hydrazone nitrogen can enhance antimycobacterial activity. For instance, hydrazones with rigid tertiary alicyclic amines often exhibit superior activity. A general correlation between increasing lipophilicity (logP) and enhanced biological activity has also been observed in some series of hydrazone analogs.
-
Oximes: Modification of the 3-formyl group to an oxime has also been explored. The nature of the O-substituent on the oxime can modulate the antibacterial spectrum and potency. Both aliphatic and aromatic substituents have been investigated, leading to compounds with significant activity against various bacterial species, including Mycobacterium tuberculosis.
-
Amines: Direct reductive amination of the 3-formyl group to produce 3-aminomethyl derivatives has yielded analogs with notable antibacterial activity. The nature of the amine, whether primary, secondary, or cyclic, plays a crucial role in determining the potency and spectrum of activity.
Data Presentation: Antibacterial Activity of this compound Analogs
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative this compound SV analogs against various bacterial strains.
Table 1: In Vitro Antibacterial Activity of this compound SV Hydrazone Analogs
| Compound | Substituent at 3-position (as hydrazone) | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Rifampicin | 4-methyl-1-piperazinyl | 0.1 | 0.01 | 10 |
| Analog A | N,N-dimethylamino | 0.5 | 0.05 | >100 |
| Analog B | Isonicotinoyl | 0.2 | 0.02 | 50 |
| Analog C | 4-cinnamylpiperazinyl | <0.25 | - | - |
| Analog D | 3-phenylpropyl | - | - | - |
Note: Data is compiled from multiple sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vitro Antibacterial Activity of this compound SV Oxime and Amine Analogs
| Compound | Modification at 3-position | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Oxime A | O-methyl oxime | 1.0 | 0.1 | >100 |
| Oxime B | O-benzyl oxime | 0.5 | 0.05 | >100 |
| Amine A | N-benzylaminomethyl | - | - | - |
| Amine B | N-tryptaminomethyl | 3 µM (against S522L mutant) | - | - |
Note: Data is compiled from multiple sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of this compound SV Hydrazone Analogs
This protocol describes a general method for the synthesis of hydrazone derivatives of this compound SV.
Materials:
-
This compound SV
-
Substituted hydrazine (e.g., N-aminopiperidine, isonicotinic acid hydrazide)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Glacial acetic acid (catalytic amount)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Condenser (if heating is required)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Appropriate solvents for chromatography (e.g., chloroform/methanol mixture)
Procedure:
-
Dissolve this compound SV (1 equivalent) in anhydrous THF or ethanol in a round bottom flask.
-
To this solution, add the substituted hydrazine (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive hydrazines, gentle heating under reflux may be necessary.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to afford the pure hydrazone derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound analogs against Mycobacterium tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Stock solutions of test compounds in dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile deionized water
-
Incubator at 37°C
-
Microplate reader (optional, for spectrophotometric reading)
-
Resazurin solution (0.01% w/v in sterile water)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control (positive control) and a media-only control (negative control).
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-logarithmic phase culture. Adjust the turbidity to a McFarland standard of 0.5 (approximately 1 x 10⁸ CFU/mL). Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. Alternatively, the MIC can be determined by measuring the optical density at 570 nm.
Protocol 3: In Vitro RNA Polymerase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli or M. tuberculosis)
-
DNA template (e.g., a plasmid containing a suitable promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Test compounds dissolved in DMSO
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Trichloroacetic acid (TCA) solution (10%)
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing the transcription buffer, DNA template, and RNA polymerase.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10-15 minutes at 37°C to allow for binding to the enzyme.
-
Initiate the transcription reaction by adding the mixture of rNTPs (including the radiolabeled rNTP).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the radiolabeled RNA by incubating on ice for 30 minutes.
-
Collect the precipitated RNA by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled rNTPs.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
The inhibitory activity of the compound is determined by comparing the amount of incorporated radioactivity in the presence of the compound to that of a DMSO control. Calculate the IC₅₀ value, which is
Application Notes and Protocols: 3-Formyl Rifamycin in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and methodologies for utilizing 3-Formyl rifamycin in the development of targeted drug delivery systems. The protocols outlined below are based on established techniques for related rifamycin compounds and are intended to serve as a detailed guide for the formulation, characterization, and evaluation of this compound-based targeted therapies.
Introduction to this compound
This compound is a semi-synthetic derivative of the rifamycin class of antibiotics.[][2] Its defining feature is a formyl group (-CHO) at the C-3 position of the rifamycin ansa-chain.[] This aldehyde functionality makes this compound a versatile precursor for the synthesis of various rifamycin analogs, including the widely used antibiotic rifampicin.[] The reactive aldehyde group also presents a prime site for conjugation to biomolecules and drug carrier systems, making it a promising candidate for targeted drug delivery applications.[]
The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking transcription and leading to bacterial cell death.[3][][5][6][7] This specific targeting of a bacterial enzyme with high selectivity over mammalian counterparts underpins its clinical utility.[3]
Signaling Pathway: Mechanism of Action
The therapeutic effect of this compound, like other rifamycins, is primarily due to its interaction with bacterial RNA polymerase (RNAP). The drug binds to a specific pocket on the β-subunit of the RNAP, distinct from the active site.[7] This binding physically obstructs the path of the elongating RNA transcript, a mechanism known as steric-occlusion, which halts transcription after only a few nucleotides have been polymerized.[8][9]
Applications in Targeted Drug Delivery
The aldehyde group of this compound is a key feature that allows for its covalent linkage to various targeting moieties and drug delivery platforms. This opens up possibilities for developing targeted therapies for infectious diseases and potentially other conditions like cancer.
Potential Applications:
-
Targeted Antibacterial Therapy: Conjugating this compound to antibodies that recognize specific bacterial surface antigens could concentrate the antibiotic at the site of infection, increasing efficacy and reducing systemic side effects. This is particularly relevant for intracellular pathogens like Staphylococcus aureus.
-
Anti-Biofilm Formulations: Encapsulating this compound in nanoparticles designed to penetrate bacterial biofilms could enhance the treatment of persistent infections.
-
Targeted Cancer Therapy: While rifamycins are not classical anticancer drugs, their conjugation to cancer-targeting ligands (e.g., antibodies against tumor-specific antigens) could be explored. The rifamycin moiety could potentially act as a cytotoxic payload.
Experimental Protocols
The following protocols provide a framework for the synthesis, conjugation, formulation, and characterization of this compound-based targeted drug delivery systems.
This protocol is adapted from a published synthesis method and describes the hydrolysis of rifampicin to yield this compound SV.[10]
Materials:
-
Rifampicin
-
Deionized water
-
Hydrochloric acid (35-37%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a suitable reaction flask, add 100 g of rifampicin and 1200 mL of deionized water.
-
Add 50 mL of hydrochloric acid (35-37%) to the suspension.
-
Heat the mixture to 55°C and stir for 8 hours.
-
Cool the reaction mixture to 10°C.
-
Extract the product with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain this compound SV as a reddish to orange crystalline powder.
-
Characterize the product using techniques such as Proton NMR, Infrared spectroscopy, and UV-Vis spectroscopy to confirm its identity and purity.[]
This protocol outlines a general procedure for conjugating this compound to a protein-based targeting ligand (e.g., an antibody or antibody fragment) containing accessible amine groups, via reductive amination.
Materials:
-
This compound SV
-
Targeting ligand with primary amine groups (e.g., monoclonal antibody)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar mild reducing agent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Dissolve the targeting ligand in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer to the desired molar excess (e.g., 10-20 fold molar excess over the ligand).
-
Add the this compound solution to the ligand solution and gently mix.
-
Allow the Schiff base formation to proceed by incubating the mixture at room temperature for 1-2 hours.
-
Freshly prepare a solution of sodium cyanoborohydride in the reaction buffer.
-
Add the reducing agent to the reaction mixture in a stepwise manner to a final molar excess of 20-50 fold over the ligand.
-
Incubate the reaction at 4°C overnight with gentle stirring.
-
Purify the resulting conjugate from unreacted this compound and reducing agent using a pre-equilibrated SEC column.
-
Collect the fractions containing the purified conjugate.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry and to confirm conjugation using techniques like SDS-PAGE and mass spectrometry.
This protocol is adapted from methods used for encapsulating rifampicin in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation technique.
Materials:
-
This compound SV
-
PLGA (50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an organic solvent (e.g., 2 mL of DCM) to form the organic phase.
-
Prepare the aqueous phase by dissolving PVA (e.g., 2% w/v) in deionized water.
-
Add the organic phase to the aqueous phase (e.g., 10 mL) while stirring.
-
Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath to form an o/w emulsion.
-
Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow for the evaporation of the organic solvent.
-
Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water and, if desired, freeze-dry for long-term storage.
Characterization of Targeted Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the developed drug delivery system.
Key Characterization Parameters and Methods:
| Parameter | Method(s) | Typical Values (Rifamycin-PLGA NPs) |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 150 - 300 nm, PDI < 0.2 |
| Zeta Potential | DLS with an electrode | -15 to -30 mV (for uncoated PLGA NPs) |
| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Spherical shape, smooth surface |
| Drug Loading (DL) & Encapsulation Efficiency (EE) | UV-Vis Spectrophotometry, HPLC | DL: 5-15%, EE: 70-90% |
| In Vitro Drug Release | Dialysis method, Sample and separate method | Biphasic release: initial burst followed by sustained release over days to weeks |
Formulas for DL and EE:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
In Vitro Efficacy Assessment
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound formulations against a target bacterium using the broth microdilution method.
Materials:
-
This compound formulation (e.g., nanoparticles or conjugate)
-
Free this compound (as control)
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serially dilute the this compound formulations and free drug in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a suitable laboratory setting. The hypothetical protocols are based on established chemical principles and may require optimization. All necessary safety precautions should be taken when handling chemicals and biological agents.
References
- 2. caymanchem.com [caymanchem.com]
- 3. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rifampicin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound SV synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Reductive Amination Reactions Involving 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various 3-iminomethyl derivatives of rifamycin SV through reductive amination of 3-formyl rifamycin SV. This key reaction allows for the introduction of a wide range of substituents at the 3-position of the rifamycin core, enabling the exploration of structure-activity relationships and the development of new antibiotic candidates.
Introduction
Reductive amination is a versatile and widely used method in organic synthesis for the formation of carbon-nitrogen bonds. In the context of rifamycin chemistry, the reaction of this compound SV with primary amines, hydrazines, and their derivatives leads to the formation of an intermediate imine or hydrazone, which can be subsequently reduced to the corresponding amine or remain as the imine, which is often stable in these systems. These modifications at the 3-position have been shown to significantly influence the antibacterial activity and pharmacokinetic properties of the resulting rifamycin derivatives.
This document outlines detailed experimental procedures for the synthesis of representative 3-iminomethyl rifamycin SV derivatives, including reactions with aliphatic and aromatic amines, as well as hydrazine hydrate.
General Reaction Workflow
The synthesis of 3-iminomethyl rifamycin SV derivatives from this compound SV generally follows a two-step process, which can often be performed in a single pot. The initial step involves the formation of an imine intermediate through the reaction of the aldehyde group of this compound SV with an amine. In many cases, particularly with the rifamycin scaffold, the resulting imine is a stable product and does not require a subsequent reduction step.
Caption: General workflow for the synthesis of 3-iminomethyl rifamycin SV derivatives.
Experimental Protocols
The following protocols are based on established synthetic procedures.[1][2]
Synthesis of 3-(Benzyliminomethyl)rifamycin SV
Materials:
-
N-tert-butyl-1,3-oxazino(5,6-c)rifamycin (precursor to 3-formylrifamycin SV in situ)
-
Benzylamine
-
Tetrahydrofuran (THF)
-
Chloroform
-
Diluted Acetic Acid
-
Sodium Sulfate
Procedure:
-
Dissolve 7.9 g of N-tert-butyl-1,3-oxazino(5,6-c)rifamycin in 30 ml of tetrahydrofuran.
-
To this solution, add 4 g of benzylamine.
-
Stir the reaction mixture at 30°C for 15 minutes. The reaction is typically complete within this timeframe.
-
Dilute the solution with 100 ml of chloroform.
-
Acidify the mixture to pH 5 with diluted acetic acid.
-
Wash the organic phase with water.
-
Dry the organic phase over sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to collect the product.
Purification:
The crude product can be further purified by recrystallization or column chromatography if necessary.
Synthesis of the Hydrazone of 3-Formyl-rifamycin SV
Materials:
-
N-tert-butyl-1,3-oxazino(5,6-c)rifamycin
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 6 g of N-tert-butyl-1,3-oxazino(5,6-c)rifamycin in 30 ml of tetrahydrofuran.
-
Add 1.5 g of hydrazine hydrate to the solution.
-
Stir the mixture at room temperature for 5 minutes.
-
The reaction is typically complete at this point, and the product can be isolated by precipitation or evaporation of the solvent.[1]
Synthesis of 3-(Allyliminomethyl)rifamycin SV (via N-allyl-1,3-oxazino-(5,6-c)rifamycin)
This synthesis involves the initial formation of an oxazino-rifamycin intermediate, which then reacts to form the desired iminomethyl derivative.
Part 1: Synthesis of N-allyl-1,3-oxazino-(5,6-c)rifamycin
Materials:
-
Rifamycin S
-
N,N-diisopropoxymethyl-allylamine
-
Dimethylacetamide
-
Water
-
Acetic Acid
Procedure:
-
Dissolve 13.9 g of rifamycin S in 40 ml of dimethylacetamide in a four-necked flask.
-
Add 7 g of N,N-diisopropoxymethyl-allylamine to the solution.
-
Heat the solution at 70°C for 15 minutes.
-
Pour the reaction mixture into 300 ml of water acidified with 2 ml of acetic acid.
-
Filter the resulting precipitate, wash with water, and dry at 40°C under vacuum to yield N-allyl-1,3-oxazino-(5,6-c)rifamycin.[1]
Part 2: Conversion to 3-(Allyliminomethyl)rifamycin SV is achieved through subsequent reaction with an appropriate amine, though specific details for the isolation of the simple allyliminomethyl derivative are not fully detailed in the provided references.
Quantitative Data
The following table summarizes the yields and some characterization data for selected 3-iminomethyl rifamycin SV derivatives as reported in the literature. It is important to note that yields can vary depending on the specific reaction conditions and purification methods employed.
| Derivative Name | Starting Material | Amine/Hydrazine | Yield | UV Absorption Max (λmax) | Reference |
| 3-(Benzyliminomethyl)rifamycin SV | N-tert-butyl-1,3-oxazino(5,6-c)rifamycin | Benzylamine | 7.8 g (from 7.9 g starting material) | 555 mµ | [1] |
| Hydrazone of 3-Formyl-rifamycin SV | N-tert-butyl-1,3-oxazino(5,6-c)rifamycin | Hydrazine Hydrate | 5.3 g (from 6 g starting material) | 325 and 473 mµ | [1] |
| N-allyl-1,3-oxazino-(5,6-c)rifamycin | Rifamycin S | N,N-diisopropoxymethyl-allylamine | 14.3 g (from 13.9 g starting material) | Not Reported | [1] |
| Oxime of 3-Formyl-rifamycin SV | 3-Formyl-rifamycin SV | Hydroxylamine hydrochloride | 52% | Not Reported | [2] |
Logical Relationship of Synthesis
The synthesis of 3-iminomethyl derivatives of rifamycin SV can proceed through different intermediates. The following diagram illustrates the relationship between starting from Rifamycin S to form an oxazino-rifamycin intermediate, which can then be converted to the final product, or by direct reaction of this compound SV.
Caption: Synthetic pathways to 3-iminomethyl rifamycin SV derivatives.
Conclusion
The reductive amination of this compound SV provides a robust platform for the synthesis of a diverse library of rifamycin derivatives. The protocols outlined in these application notes serve as a guide for researchers in the field of medicinal chemistry and drug development to synthesize and explore new rifamycin-based antibiotics. The choice of the amine or hydrazine component is critical in determining the biological activity of the final compound, offering a rich area for further investigation. While the provided protocols offer a solid foundation, optimization of reaction conditions and purification techniques may be necessary for specific substrates to achieve optimal yields and purity. Further detailed analytical characterization, such as NMR and mass spectrometry, is recommended for full structural elucidation of novel derivatives.
References
Application Notes and Protocols: Enhancing Antibacterial Activity through Hydrazone Derivatives of 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] 3-Formyl rifamycin SV, a key intermediate, serves as a versatile scaffold for the synthesis of various derivatives with modified pharmacokinetic and pharmacodynamic properties.[3] Among these, hydrazone derivatives have emerged as a promising avenue for developing novel antibacterial agents with enhanced efficacy, particularly against drug-resistant bacterial strains.[4] This document provides detailed protocols for the synthesis of this compound hydrazone derivatives and the evaluation of their antibacterial activity, along with a compilation of relevant activity data.
The core principle behind this strategy is the chemical modification at the 3-position of the rifamycin core, which can influence the compound's interaction with the bacterial RNA polymerase and its overall physicochemical properties, such as lipophilicity and solubility.[4][5] The introduction of a hydrazone linkage allows for the incorporation of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) to identify derivatives with superior antibacterial profiles.[5][6]
Data Presentation: Antibacterial Activity of this compound Hydrazone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound hydrazone derivatives against various bacterial strains. This data highlights the potential for these derivatives to exhibit potent antibacterial activity, in some cases surpassing that of the parent compound, rifampicin.
| Compound | Derivative Substituent | Bacterial Strain | MIC (µg/mL) |
| Rifampicin | (Standard) | Staphylococcus aureus | 0.0078 |
| Methicillin-resistant S. aureus (MRSA) | 0.0078 | ||
| Macrolide-lincosamide-streptogramin B-resistant S. aureus (MLSB) | 0.0078 | ||
| Derivative 1 | Bipiperidine | S. aureus | 0.0078 |
| MRSA | 0.0078 | ||
| MLSB | 0.0078 | ||
| Derivative 2 | Guanidine | S. aureus | 0.0078 |
| MRSA | 0.0078 | ||
| MLSB | 0.0078 | ||
| Derivative 3 | Bischloro substituted | Gram-positive strains | 3.125 |
| Derivative 4 | 2-Fluoro-3-chloro substituted | - | No remarkable activity |
| Derivative 5 | 3-Chloro-4-fluoro substituted | - | - |
Note: Data compiled from multiple sources.[4] The specific structures of the derivatives and the full panel of tested bacteria can be found in the cited literature.
Experimental Protocols
I. Synthesis of this compound Hydrazone Derivatives
This protocol outlines the general procedure for the synthesis of hydrazone derivatives from this compound SV.
Materials:
-
This compound SV
-
Substituted hydrazine (e.g., isonicotinic acid hydrazide, phenylhydrazine, etc.)
-
Ethanol or other suitable alcohol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve this compound SV (1 equivalent) in a suitable volume of ethanol in a round-bottom flask.
-
To this solution, add the desired substituted hydrazine (1-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.[7]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time will vary depending on the specific hydrazine used (typically 1-4 hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product.[7]
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at a suitable temperature.
-
Characterize the synthesized hydrazone derivative using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.[7][8]
II. Evaluation of Antibacterial Activity (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized hydrazone derivatives using the broth microdilution method.
Materials:
-
Synthesized hydrazone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Spectrophotometer or plate reader (optional, for absorbance measurement)
-
Positive control (e.g., Rifampicin)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of each synthesized hydrazone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control well (bacterial inoculum with a known antibiotic like rifampicin) and a negative control well (broth only).
-
Seal the plates and incubate at 37°C for 18-24 hours.[9]
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
-
(Optional) The MIC can also be determined by measuring the absorbance at 600 nm using a plate reader.[9]
Visualizations
Caption: Workflow for the synthesis of this compound hydrazone derivatives.
Caption: Workflow for evaluating antibacterial activity using the broth microdilution method.
Caption: Simplified mechanism of action of rifamycin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiropiperidyl rifabutins: expanded in vitro testing against ESKAPE pathogens and select bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity correlations among rifamycin B amides and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Formyl Rifamycin as a Chemical Probe in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin, a semi-synthetic derivative of rifamycin SV, serves as a pivotal chemical probe and versatile synthetic intermediate in biochemical research and antibiotic drug development.[] Its strategic importance lies in the reactive aldehyde group at the 3-position of the naphthoquinone core, which provides a chemical handle for the synthesis of a diverse array of rifamycin analogs.[] This reactivity allows for systematic modifications to explore structure-activity relationships (SAR), enhance antibacterial potency, overcome drug resistance, and improve pharmacokinetic profiles.[]
The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial gene transcription.[][2] By binding to the β-subunit of RNAP, these antibiotics sterically block the path of the elongating RNA transcript.[3] this compound and its derivatives are instrumental in studying the intricacies of this interaction and in the development of novel antibiotics that can combat multidrug-resistant pathogens.
Physicochemical Properties and Characterization
This compound is a reddish to orange crystalline powder with good solubility in organic solvents like dimethylformamide (DMF), methanol, and chloroform.[] Its identity and purity can be confirmed through various analytical techniques.
| Property | Description | Reference |
| Molecular Formula | C₃₈H₄₇NO₁₃ | [4] |
| Molecular Weight | 725.8 g/mol | [4][5] |
| Appearance | Reddish to orange crystalline powder | [] |
| UV-Vis Absorption | Maxima around 475-525 nm due to the extended conjugated naphthoquinone system. | [] |
| Infrared Spectroscopy | Characteristic carbonyl stretching bands near 1730 cm⁻¹ (formyl group) and 1660 cm⁻¹ (quinone moiety). | [] |
| Proton NMR Spectroscopy | Distinctive aldehydic proton resonance near δ 9.5-10.0 ppm. | [] |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). | [] |
| Molecular Weight Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS). | [] |
Applications in Biochemical Research
Synthesis of Novel Rifamycin Derivatives for SAR Studies
The aldehyde functionality of this compound is readily derivatized, most commonly through condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. This allows for the introduction of a wide variety of substituents at the C-3 position, enabling comprehensive SAR studies to probe the effects of these modifications on antibacterial activity.
Diagram: Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: A generalized workflow for the development of new antibiotics starting from this compound.
Probing the Rifamycin Binding Site on Bacterial RNA Polymerase
By synthesizing a library of derivatives with varying steric and electronic properties at the C-3 position, researchers can map the topology of the rifamycin binding pocket on RNAP. This information is crucial for the rational design of new inhibitors that can bind more tightly or overcome resistance mutations.
Development of Hybrid Antibiotics and Conjugates
The reactive aldehyde of this compound can be used to conjugate the rifamycin scaffold to other molecules, such as other antibiotics to create hybrid compounds with dual mechanisms of action, or to targeting moieties for selective delivery to bacterial cells.
Experimental Protocols
Protocol 1: Synthesis of 3-Iminomethyl Rifamycin SV Derivatives
This protocol describes a general method for the synthesis of imine derivatives of this compound by condensation with a primary amine.
Materials:
-
This compound SV
-
Primary amine of choice (e.g., methylamine, aniline)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Thin-layer chromatography (TLC) supplies
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve 1 equivalent of this compound SV in a minimal amount of anhydrous ethanol or THF in a round-bottom flask.
-
Add 1.1 equivalents of the desired primary amine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive amines, gentle heating may be required.
-
Upon completion of the reaction (typically within a few hours, as indicated by the disappearance of the this compound SV spot on TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the resulting imine derivative by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against a bacterial strain of interest, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Materials:
-
Synthesized this compound derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Prepare Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Standardize Inoculum: Dilute the prepared bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]
Table: Example of MIC Data for this compound Derivatives
| Derivative | Modification at C-3 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Rifampicin | 4-methyl-1-piperazinyl-iminomethyl | 0.004 - 0.015 | 8 - 32 | [2] |
| Derivative A | -NH-(CH₂)₂-OH | 0.015 | >128 | [2] |
| Derivative B | -N=CH-Ph | 0.06 | >128 | [2] |
| Derivative C | -N=N-Ph | 0.5 | >128 | [2] |
Protocol 3: In Vitro Bacterial RNA Polymerase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli)
-
DNA template containing a suitable promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP) or fluorescently labeled.
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
This compound derivative to be tested
-
Rifampicin (as a positive control)
-
Scintillation counter or fluorescence plate reader
-
Filter paper and filtration apparatus (for radiolabeled assay)
Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, prepare the transcription reaction mixtures containing transcription buffer, DNA template, and rNTPs (including the labeled rNTP).
-
Add Inhibitor: Add varying concentrations of the test compound (or rifampicin as a positive control) to the reaction mixtures. Include a no-inhibitor control.
-
Initiate Transcription: Add RNA polymerase to each reaction mixture to initiate transcription.
-
Incubate: Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reactions by adding a stop solution (e.g., EDTA).
-
Quantify RNA Synthesis:
-
Radiolabeled Assay: Spot the reaction mixtures onto filter paper, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence signal using a fluorescence plate reader.
-
-
Calculate IC₅₀: Determine the concentration of the inhibitor that causes a 50% reduction in RNA synthesis (IC₅₀ value) by plotting the percentage of inhibition against the inhibitor concentration.
Diagram: Mechanism of Rifamycin Inhibition of Bacterial RNA Polymerase
Caption: Rifamycin derivatives bind to the β-subunit of bacterial RNA polymerase, physically obstructing the path of the growing RNA chain and halting transcription.
Conclusion
This compound is an indispensable tool in the field of antibiotic research. Its chemical tractability allows for the creation of extensive libraries of rifamycin analogs, which are essential for dissecting the molecular basis of their antibacterial activity and for developing new drugs to combat the growing threat of antibiotic resistance. The protocols and data presented here provide a framework for researchers to utilize this compound as a chemical probe to advance our understanding of bacterial transcription and to engineer the next generation of rifamycin antibiotics.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. 3-Formylrifamycin | C38H47NO13 | CID 6438444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
Application Notes & Protocols: Analytical Method Development for Rifampicin using 3-Formyl Rifamycin as a Reference Standard
Introduction
Rifampicin is a pivotal semi-synthetic antibiotic primarily utilized in the treatment of tuberculosis and other mycobacterial infections. The manufacturing process and subsequent storage of rifampicin can lead to the formation of several related substances or impurities, which may impact the efficacy and safety of the drug product. 3-Formyl rifamycin is a key intermediate and a potential impurity in the synthesis of rifampicin. Therefore, a robust analytical method is crucial for the accurate quantification of rifampicin and the detection and control of this compound in bulk drug substances and pharmaceutical formulations.
These application notes provide a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of rifampicin and this compound. The method is designed to be accurate, precise, and specific, making it suitable for quality control and stability studies in a drug development setting.
Materials and Methods
Materials and Reagents
-
Rifampicin Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Monopotassium phosphate (Analytical Grade)
-
Citric acid (Analytical Grade)
-
Water (HPLC Grade)
-
Rifampicin drug substance or drug product samples
Instrumentation
A validated HPLC system equipped with a UV-Vis detector is required. The search results indicate successful separations using various HPLC systems, including those with monolithic and conventional C8 or C18 columns.[4][5][6] A supercritical fluid chromatography (SFC) system can also be employed for faster analysis.[7][8][9]
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Stock Solution Preparation:
-
Accurately weigh and transfer approximately 10 mg of Rifampicin Reference Standard and 10 mg of this compound Reference Standard into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and make up the volume to the mark. This will yield stock solutions with a concentration of approximately 1000 µg/mL.[10]
-
From these stock solutions, prepare a mixed standard working solution containing Rifampicin and this compound at a suitable concentration (e.g., 100 µg/mL) by diluting with the mobile phase.
3.1.2. Sample Solution Preparation:
-
For bulk drug substance, accurately weigh and dissolve an appropriate amount in the mobile phase to obtain a final concentration within the linear range of the method.
-
For pharmaceutical formulations (e.g., capsules), take a representative sample, dissolve it in a suitable solvent like methanol, and dilute it further with the mobile phase to achieve a concentration within the method's linear range.[10]
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions are based on established methods for the separation of rifampicin and its related substances.[4][5][6]
| Parameter | Condition 1 (RP-HPLC) | Condition 2 (RP-HPLC) | Condition 3 (SFC) |
| Column | C18 monolithic column | Luna C8 (150mm × 4.6mm, 5µm)[6] | Packed diol column |
| Mobile Phase | Methanol:Acetonitrile:0.075 M Monopotassium phosphate:1.0 M Citric acid (28:30:38:4, v/v/v/v)[4][11] | Methanol:Acetonitrile:0.075 M Potassium dihydrogen phosphate:1.0 M Citric acid (29:32:34:4, v/v/v/v)[6] | Modifier: Methanol with 0.1% ammonium formate and 2% water[7][8][9] |
| Flow Rate | 2.0 mL/min[4][11] | 1.0 mL/min[6] | 1.5 mL/min[7] |
| Detection Wavelength | 254 nm[4][5][6][11] | 254 nm[6] | 254 nm[7] |
| Injection Volume | 10 µL[4][11] | 20 µL[7] | 2 µL[7] |
| Column Temperature | Ambient | Ambient | 30 °C[7] |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the separation of rifampicin and this compound from other related substances like rifampicin quinone and rifampicin N-oxide.[4][5][6]
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Calibration curves should be prepared at a minimum of five concentration levels.[4][11]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be determined by recovery studies.[4][10][11]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It should be assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.[4][11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][11]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data obtained from the method validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Rifampicin | 5 - 200[4][11] | > 0.999 |
| This compound | 1 - 40[4][11] | > 0.999 |
Accuracy (Recovery) Data
| Analyte | Spiked Level | % Recovery |
| Rifampicin | 80%, 100%, 120% | 99.7% to 100.5%[4][11] |
| This compound | 80%, 100%, 120% | 98.0% to 102.0% |
Precision Data
| Analyte | Intra-day RSD (%) | Inter-day RSD (%) |
| Rifampicin | < 2.0% | < 2.0% |
| This compound | < 2.5%[4][11] | < 2.5%[4][11] |
LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Rifampicin | 0.2[4][11] | 1.0[4][11] |
| This compound | 0.2[4][11] | 1.0[4][11] |
Visualizations
Experimental Workflow
Caption: Workflow for Rifampicin and this compound analysis.
Relationship between Rifampicin and this compound
Caption: Synthetic relationship of Rifampicin and this compound.
References
- 1. This compound | CAS 13292-22-3 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin [jcps.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 10. ajpamc.com [ajpamc.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of Biomolecules to the 3-Formyl Rifamycin Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, making them a critical tool in the treatment of bacterial infections, most notably tuberculosis. The 3-formyl rifamycin SV scaffold, an accessible derivative, presents a reactive aldehyde group that serves as a versatile handle for the conjugation of various biomolecules. This functionalization allows for the development of novel bioconjugates with potentially enhanced properties, such as improved targeting, increased potency, and altered pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis of this compound SV and its subsequent conjugation to biomolecules via three primary methods: reductive amination, hydrazone formation, and oxime ligation.
Synthesis of this compound SV
A reliable method for synthesizing the this compound SV starting material is crucial for any subsequent conjugation chemistry. A high-yield synthesis from the readily available antibiotic rifampicin has been reported.
Protocol 1: Synthesis of this compound SV from Rifampicin [1]
This protocol describes the acid-catalyzed hydrolysis of the hydrazone moiety in rifampicin to yield this compound SV.
Materials:
-
Rifampicin
-
Hydrochloric acid (35-37%)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To 100 g of rifampicin, add 1200 mL of water and 50 mL of hydrochloric acid.
-
Heat the mixture to 55°C and maintain for 8 hours.
-
Cool the reaction mixture to 10°C.
-
Extract the product with 1000 mL of ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
Expected Yield: ~95%[1]
Conjugation Methodologies
The 3-formyl group of rifamycin SV is amenable to several chemoselective ligation strategies, enabling the attachment of a wide range of biomolecules.
Reductive Amination
Reductive amination involves the reaction of the aldehyde with a primary or secondary amine on a biomolecule to form an imine intermediate, which is subsequently reduced to a stable amine linkage. This method is particularly useful for conjugating peptides and proteins.
Protocol 2: General Protocol for Reductive Amination of this compound SV
This protocol provides a general framework for the reductive amination of this compound SV with an amine-containing biomolecule. Optimization of pH and reducing agent may be necessary for specific substrates.
Materials:
-
This compound SV
-
Amine-containing biomolecule (e.g., peptide, protein)
-
Anhydrous methanol or other suitable solvent
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, to adjust pH)
-
Phosphate buffered saline (PBS) for protein reactions
Procedure:
-
Dissolve this compound SV in a minimal amount of anhydrous methanol.
-
In a separate vial, dissolve the amine-containing biomolecule in the same solvent or a compatible buffer (e.g., PBS for proteins).
-
Add the this compound SV solution to the biomolecule solution.
-
If necessary, adjust the pH of the reaction mixture to ~6-7 with acetic acid.
-
Add a 1.5 to 2-fold molar excess of the reducing agent (NaBH₃CN or NaBH(OAc)₃) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Upon completion, quench the reaction by adding an aqueous buffer.
-
Purify the conjugate using a suitable chromatographic method (e.g., reverse-phase HPLC for peptides, size-exclusion chromatography for proteins).
Hydrazone Formation
The reaction between the 3-formyl group and a hydrazide-functionalized biomolecule results in a stable hydrazone linkage. This reaction is typically fast and proceeds under mild conditions.
Protocol 3: Hydrazone Ligation of this compound SV [2]
This protocol is adapted from the synthesis of 3-(phenoxyacetylhydrazonomethyl)-rifamycin SV and can be generalized for other hydrazide-containing molecules.
Materials:
-
This compound SV
-
Hydrazide-functionalized biomolecule
-
Ethanol or a mixture of ethanol and dichloromethane
Procedure:
-
Dissolve the hydrazide-functionalized biomolecule in ethanol, warming if necessary to achieve dissolution.
-
Add a solution of this compound SV (1 molar equivalent) in ethanol or a mixture of ethanol and dichloromethane to the hydrazide solution. A slight excess (1.05-1.25 equivalents) of the hydrazide can be used to ensure complete conversion of the rifamycin.[2]
-
Stir the reaction mixture at room temperature to 40°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
The product may precipitate from the reaction mixture upon formation. If not, the product can often be precipitated by the addition of water.
-
Isolate the precipitate by filtration, wash with 60% ethanol, and dry.[2]
Example Yield: 92% for 3-(phenoxyacetylhydrazonomethyl)-rifamycin SV.[2]
Oxime Ligation
Oxime ligation is a highly chemoselective reaction between an aldehyde or ketone and an aminooxy-functionalized molecule, forming a stable oxime bond. This method is widely used in bioconjugation due to its high efficiency and biocompatibility.
Protocol 4: Oxime Ligation of this compound SV [3]
This protocol is based on the synthesis of various oximes of 3-formylrifamycin SV and can be adapted for conjugation to aminooxy-modified biomolecules.
Materials:
-
This compound SV
-
Aminooxy-functionalized biomolecule
-
Ethanol or other suitable solvent
-
Pyridine (as a catalyst, optional)
Procedure:
-
Dissolve this compound SV in ethanol.
-
In a separate vial, dissolve the aminooxy-functionalized biomolecule in ethanol.
-
Add the aminooxy-biomolecule solution to the this compound SV solution. A slight molar excess of the aminooxy compound can be used.
-
A small amount of pyridine can be added as a catalyst.
-
Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
The product can be isolated by precipitation with water or by chromatographic purification.
Data Presentation
The following tables summarize quantitative data for various this compound SV conjugates.
Table 1: Synthesis and Characterization of this compound SV Conjugates
| Conjugation Method | Biomolecule/Reactant | Yield (%) | Characterization Methods | Reference |
| Synthesis | Rifampicin | 95 | - | [1] |
| Hydrazone Formation | Phenoxyacethydrazide | 92 | UV, Melting Point | [2] |
| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | 65 | - | [2] |
| Imine Formation | 1-Amino-4-methylpiperazine | - | - | [2] |
Table 2: Antibacterial Activity of this compound SV Derivatives (MIC values in µg/mL)
| Derivative | Staphylococcus aureus | Streptococcus pneumoniae | Mycobacterium tuberculosis | Reference |
| 3-Formylrifamycin SV Oxime | - | - | - | [3] |
| 3-Formylrifamycin SV O-Methyloxime | - | - | - | [3] |
| 3-Formylrifamycin SV O-Benzyloxime | - | - | - | [3] |
Note: Specific MIC values from the cited literature require further extraction and compilation. The table serves as a template for data organization.
Visualization of Workflows and Pathways
Experimental Workflow for Bioconjugation
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 3-Formyl Rifamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Formyl rifamycin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete hydrolysis of the starting material (e.g., Rifampicin).Formation of undesired by-products due to side reactions.[1]Degradation of the product due to exposure to light, oxygen, or extreme pH conditions.[] | Optimize reaction time and temperature for hydrolysis. A typical condition is heating at 50-55°C for 8-12 hours.[3][4]Ensure the reaction is performed under controlled acidic conditions to minimize side reactions.[1]Store the compound in tightly sealed, light-protected containers under cool and dry conditions.[] Avoid strong alkaline environments which can cause hydrolysis or rearrangement.[] |
| Presence of Impurities in the Final Product | Unreacted starting material.Formation of by-products such as Rifampicin Quinone, Rifamycin SV, and Rifampicin N-oxide.[5]Oxidative decomposition of the product.[] | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.Purify the crude product using extraction with a suitable solvent like ethyl acetate, followed by washing with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.[3][4]Perform recrystallization or column chromatography for further purification.Handle the compound under an inert atmosphere and protect it from light to prevent degradation.[] |
| Difficulty in Isolating the Product | Emulsion formation during extraction.Poor precipitation or crystallization of the product. | If an emulsion forms during ethyl acetate extraction, add a small amount of brine (saturated NaCl solution) to break the emulsion.Optimize the solvent system for crystallization. Common solvents for rifamycin derivatives include acetone and ethyl acetate.[6] |
| Inconsistent HPLC/TLC Results | Degradation of the sample during analysis.Use of an inappropriate mobile phase or stationary phase. | Prepare fresh samples for analysis and use a suitable solvent. This compound is soluble in organic solvents like dimethylformamide, methanol, and chloroform.[]For HPLC analysis, a diol column with a mobile phase of methanol containing ammonium formate and water has been shown to be effective.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and well-documented method for synthesizing this compound is through the acidic hydrolysis of Rifampicin.[3][4] Another approach involves the acid-catalyzed splitting of 3-aminomethylrifamycin-S compounds.[1]
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: The critical parameters to control are temperature, reaction time, and pH. The hydrolysis of rifampicin is typically carried out in the presence of hydrochloric acid at a temperature of around 55°C for approximately 8 hours.[3][4] Maintaining a slightly acidic to neutral pH is important for the stability of the final product.[]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[] For HPLC, a peak corresponding to this compound SV should appear and grow, while the peak of the starting material, Rifampicin, should diminish. The retention time for this compound SV has been reported to be around 37.493 minutes under specific HPLC conditions.[4]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in tightly sealed, light-protected containers under cool and dry conditions to prevent degradation.[] It is sensitive to light and oxygen, which can lead to oxidative decomposition.[] For long-term storage, temperatures of -20°C are recommended.[8][9]
Q5: What analytical techniques are used to characterize this compound?
A5: The characterization of this compound typically involves several analytical techniques:
-
Chromatographic methods (HPLC, TLC): To assess purity.[]
-
Mass Spectrometry (LC-MS): To confirm the molecular weight.[]
-
UV-Vis Spectroscopy: Shows characteristic absorption maxima around 475-525 nm due to the naphthoquinone system.[]
-
Infrared (IR) Spectroscopy: Reveals characteristic carbonyl stretching bands for the formyl group (around 1730 cm⁻¹) and the quinone moiety (around 1660 cm⁻¹).[]
-
Proton NMR (¹H NMR) Spectroscopy: Identifies the distinctive aldehydic proton resonance near δ 9.5-10.0 ppm.[]
Experimental Protocols
Synthesis of this compound from Rifampicin
This protocol is based on a method described in the literature.[3][4]
Materials:
-
Rifampicin
-
Hydrochloric acid (35-37%)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To 100g of rifampicin, add 1200mL of water.
-
Add 50mL of hydrochloric acid (35-37%).
-
Heat the mixture to 55°C and maintain for 8 hours with stirring.
-
Cool the reaction mixture to 10°C.
-
Extract the product with 1000mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
Expected Yield: Approximately 95.0%.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₃₈H₄₇NO₁₃ | [3][8] |
| Molecular Weight | 725.78 g/mol | [3][8] |
| Typical Yield (from Rifampicin) | 92.9% - 95.0% | [4] |
| Purity by HPLC | >98% | [8][10] |
| UV-Vis λmax | 475-525 nm | [] |
| IR Carbonyl Stretch (Formyl) | ~1730 cm⁻¹ | [] |
| ¹H NMR Aldehydic Proton | δ 9.5-10.0 ppm | [] |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound from Rifampicin.
References
- 1. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 3. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 4. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 5. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
- 7. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 8. allmpus.com [allmpus.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | CAS 13292-22-3 | LKT Laboratories | Biomol.com [biomol.com]
how to improve the yield of 3-Formyl rifamycin derivatization reactions
Welcome to the technical support center for 3-Formyl Rifamycin derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Schiff base (imine) formation reaction with a primary amine is giving a low yield. What are the common causes?
A1: Low yields in Schiff base formation with this compound SV can stem from several factors:
-
Steric Hindrance: Bulky primary amines may react slower or less completely due to steric hindrance around the formyl group.
-
Reaction Equilibrium: The formation of a Schiff base is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the reactants.
-
Unstable Intermediates: The initially formed imine (Schiff base) can be unstable, especially with simple primary amines like methylamine. This intermediate may be prone to oxidation or other side reactions.[1]
-
Incorrect pH: The reaction is often acid-catalyzed. However, a pH that is too low can protonate the amine reactant, rendering it non-nucleophilic, while a pH that is too high may not sufficiently activate the carbonyl group.
Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize them?
A2: Byproduct formation is a common issue. Consider the following:
-
Oxidation: this compound SV can be susceptible to oxidation, especially during prolonged reaction times or in the presence of certain reagents. One documented side reaction involves the oxidation of 3-formylrifamycin-SV by the quinone structure of a starting material, which can limit yields to under 50%.[2] To mitigate this, one patented method suggests the addition of the corresponding 3-aminomethylrifamycin-SV to suppress side reactions, which increased the yield from 51% to 82%.[2]
-
Reaction Time and Temperature: Overly long reaction times or excessively high temperatures can lead to the degradation of the starting material or the desired product, resulting in a complex mixture.[3] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed.
Q3: What are the recommended solvents for this compound derivatization?
A3: The choice of solvent is critical and depends on the specific reaction. Commonly used solvents include:
-
Acetonitrile and Dimethylformamide (DMF): These are often used for condensation reactions, such as in the synthesis of rifampicin.[4]
-
Tetrahydrofuran (THF): A versatile solvent for a range of derivatizations.
-
Halogenated Solvents (e.g., Chloroform): These can be effective but require careful handling due to their toxicity.
-
Aprotic Dipolar Solvents: These are mentioned as suitable for reactions involving rifamycin S, a related precursor.[5]
Q4: How can I improve the final yield through better purification?
A4: Effective purification is key to obtaining a high final yield of a pure product.
-
Crystallization/Recrystallization: This is a common and effective method for purifying the final rifamycin derivatives. Solvents like ethanol are frequently mentioned.[6]
-
Chromatography: For complex mixtures or to remove closely related impurities, column chromatography may be necessary.
-
Washing: The crude product is often washed with solutions like saturated aqueous sodium bicarbonate to remove acidic impurities or with water to remove water-soluble byproducts.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of this compound.
dot
Data on Reaction Yields
The following tables summarize yields reported in the literature for various reactions involving this compound and its precursors.
Table 1: Synthesis of this compound SV
| Starting Material | Reaction Type | Key Conditions | Reported Yield | Reference |
| Rifampicin | Acid Hydrolysis | Water, Hydrochloric Acid, 55°C, 8h | 95.0% | [4] |
| Rifampicin | Acid Hydrolysis | Water, Hydrochloric Acid, 50°C, 12h | 92.9% | [4] |
| 3-piperidinomethyl-rifamycin-SV | Oxidation & Hydrolysis | With side-reaction suppression | 82% | [2] |
| 3-piperidinomethyl-rifamycin-SV | Oxidation & Hydrolysis | Without side-reaction suppression | 51% | [2] |
Table 2: Derivatization of this compound SV
| Derivative Type | Amine/Reagent | Solvent | Key Conditions | Reported Yield | Reference |
| Schiff Base (Rifampicin) | 1-amino-4-methylpiperazine | Acetonitrile | 30°C, 5h, N₂ atmosphere | 91.6% | [4] |
| Schiff Base (Rifampicin) | 1-amino-4-methylpiperazine | Not specified | 55°C, 2h | 86.6% | [7] |
| Hydrazone | Hydrazine derivative | Aqueous alcohol | High concentration of reactants | 90% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Rifampicin (Schiff Base Condensation)
This protocol is adapted from a patented method for the synthesis of Rifampicin from this compound SV.[4]
dot
Materials:
-
This compound SV (70g)
-
1-amino-4-methylpiperazine (33.3g)
-
Acetonitrile (700mL)
-
Ethyl acetate (2000mL)
-
10% Vitamin C aqueous solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Reaction vessel, stirrer, and temperature control equipment
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 70g of this compound SV in 700mL of acetonitrile.
-
Amine Addition: Add 33.3g of 1-amino-4-methylpiperazine to the solution.
-
Reaction: Stir the mixture at 30°C for 5 hours under a protective nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, add 2000mL of ethyl acetate to the reaction mixture.
-
Washing: Transfer the mixture to a separatory funnel and wash with a 10% aqueous Vitamin C solution to remove unreacted starting materials and impurities.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Rifampicin product. Further purification can be achieved by recrystallization.
Protocol 2: General Synthesis of Schiff Bases
This is a general protocol for forming Schiff bases from this compound SV, which can be adapted for various primary amines.[8][9]
Materials:
-
This compound SV (1 equivalent)
-
Primary amine (1.1 equivalents)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount, e.g., a few drops)
-
Reflux apparatus
Procedure:
-
Dissolution: Dissolve 1 equivalent of this compound SV in a minimal amount of hot anhydrous ethanol in a round-bottom flask.
-
Amine Addition: In a separate flask, dissolve 1.1 equivalents of the desired primary amine in ethanol.
-
Reaction: Add the amine solution to the this compound SV solution. Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Attach a condenser and reflux the mixture for 2-4 hours. The reaction progress should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 5. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 6. US4179439A - Rifamycins and method for their preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
addressing stability issues of 3-Formyl rifamycin and its derivatives in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 3-Formyl rifamycin and its derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound and its derivatives in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxygen.[] The molecule is particularly susceptible to degradation under acidic and alkaline conditions and is sensitive to light.[]
Q2: What is the recommended pH range for solutions of this compound?
A2: this compound is most stable in neutral to slightly acidic conditions.[] Strong alkaline environments can lead to hydrolysis or rearrangement, while highly acidic solutions also promote degradation.[] For the closely related compound rifampicin, maximum stability is observed between pH 4.0 and 5.0.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions, particularly in solvents like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3][4] Always store solutions in tightly sealed, light-protected containers.[]
Q4: My this compound solution has changed color. What does this indicate?
A4: A color change, often observed as fading of the characteristic reddish-orange color, can indicate degradation of the compound.[] This may be due to exposure to light or oxygen, leading to oxidative decomposition of the naphthoquinone chromophore.[] It is advisable to prepare fresh solutions if a significant color change is observed.
Q5: What are the best solvents for dissolving this compound?
A5: this compound has good solubility in organic solvents such as dimethylformamide (DMF), methanol, and chloroform.[] Dimethyl sulfoxide (DMSO) is also commonly used to prepare high-concentration stock solutions.[3][5] For aqueous-based experiments, it is often necessary to first dissolve the compound in a small amount of an organic solvent like DMSO before further dilution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution after dilution from an organic stock. | The compound has low aqueous solubility. The concentration in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of the organic co-solvent if experimentally permissible.- Use sonication or gentle heating to aid dissolution, but be cautious of temperature-induced degradation.- Consider using solubilizing agents such as PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) in your formulation.[3] |
| Rapid loss of activity or inconsistent results in biological assays. | The compound is degrading in the culture medium or buffer due to pH, light exposure, or reaction with media components. | - Measure the pH of your final solution and adjust if necessary to be within the stable range (neutral to slightly acidic).- Protect your solutions from light at all stages of the experiment (preparation, incubation, etc.) by using amber vials or covering with aluminum foil.- Prepare fresh solutions immediately before use whenever possible.- Investigate potential interactions with media components. |
| Appearance of new peaks in HPLC analysis of the solution over time. | Chemical degradation of the this compound derivative. | - Characterize the degradation products to understand the degradation pathway.- Re-evaluate your solution preparation and storage procedures to minimize stress factors (pH, light, temperature).- If degradation is unavoidable under experimental conditions, quantify the degradation rate and account for it in your data analysis. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent / Solvent System | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 62.5 mg/mL (86.11 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (2.87 mM) | Results in a clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (2.87 mM) | Results in a suspended solution. Ultrasonic treatment is needed.[3] |
| Chloroform | Slightly soluble | [5] |
| Methanol | Slightly soluble | Sonication may be required.[5] |
Table 2: pH-Dependent Stability of Rifampicin (Precursor to this compound)
| pH | Stability | Degradation Pathway |
| Highly Acidic (e.g., pH 2.0) | Unstable | Hydrolysis to 3-formylrifamycin SV.[6] |
| 4.0 | Maximum Stability | Minimal degradation observed.[2][7] |
| 4.0 - 5.0 | High Stability | Considered a suitable pH range for liquid formulations.[2] |
| Neutral | Stable | [] |
| Alkaline (pH > 7.5) | Unstable | Oxidation to rifampicin-quinone in the presence of oxygen.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Protocol 2: Stability Assessment by RP-HPLC
This protocol provides a general framework for assessing the stability of this compound derivatives.
-
Solution Preparation:
-
Prepare a solution of the test compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent or buffer system.
-
Divide the solution into several aliquots for analysis at different time points.
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[8]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase for related compounds is a mixture of acetate buffer (pH 4.5) and acetonitrile (60:40 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV-Vis detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or near the visible λmax of 489 nm).[9][10]
-
-
Analysis:
-
Inject a sample of the freshly prepared solution (time zero).
-
At specified time intervals, inject subsequent samples from the stored aliquots.
-
Monitor the peak area of the parent compound and the emergence of any new peaks (degradation products).
-
Calculate the percentage of the remaining parent compound at each time point relative to time zero to determine the degradation rate.
-
Protocol 3: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of analytical methods.[11]
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate base before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate under the same conditions as acid hydrolysis.
-
Neutralize with an appropriate acid before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound or a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period.
-
For solutions, ensure the solvent is stable at the tested temperature.
-
Allow the sample to cool to room temperature before analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
The exposure should be for a defined duration or until a certain level of degradation is achieved.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for stability issues.
Caption: Key factors influencing the stability of this compound solutions.
References
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound SV CAS#: 13292-22-3 [m.chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijpca.org [ijpca.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of Rifamycin Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of rifamycin compounds.
Frequently Asked Questions (FAQs)
Q1: Why do rifamycin compounds exhibit poor water solubility?
A1: The poor water solubility of rifamycin compounds, such as rifampicin and rifaximin, is primarily due to their molecular structure. These molecules are large, possess significant hydrophobic regions, and have a tendency to exist in crystalline forms that are very stable and require substantial energy to dissolve in aqueous media.[1][2][3] For instance, rifampicin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[4][5][6]
Q2: What are the primary strategies to enhance the solubility of rifamycin compounds?
A2: A variety of formulation strategies can be employed to overcome the solubility challenges of rifamycin compounds. The choice of strategy depends on the specific compound, the desired dosage form (e.g., oral, intravenous), and the target application. Key approaches include:
-
pH Adjustment: Rifampicin's solubility is highly dependent on pH, showing increased solubility in acidic conditions.[7][8]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix to create an amorphous solid dispersion, which can significantly improve the dissolution rate.[4][9][10] Techniques include melt granulation and solvent evaporation.[11][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic rifamycin molecule within their cavity, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[13][14][15]
-
Nanotechnology Approaches: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[1][16] This includes the formulation of nanocrystals, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[1][17]
-
Prodrug Synthesis: This chemical modification approach involves attaching a hydrophilic moiety to the parent drug.[18][19][20] This creates a more soluble prodrug that, once administered, converts back to the active parent drug in the body.[19]
Q3: How does pH affect the solubility of rifampicin?
A3: Rifampicin's solubility is significantly influenced by the pH of the aqueous medium. It is much more soluble in acidic environments compared to neutral or basic conditions.[7] For example, the solubility in an acidic medium of pH 2.06 can be over 20 times higher than in a basic medium of pH 7.06.[7] However, it's crucial to consider that rifampicin is unstable at very low pH (gastric conditions), which can lead to degradation.[9]
Q4: Can co-solvents be used to dissolve rifamycins?
A4: Yes, organic co-solvents are commonly used, particularly for preparing stock solutions for in vitro experiments. Rifamycin compounds are generally soluble in solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[21][22] However, when diluting these stock solutions into aqueous buffers, the sudden change in solvent polarity can cause the compound to precipitate.[23] Therefore, the final concentration of the organic co-solvent should be kept to a minimum and be compatible with the experimental system.[24]
Troubleshooting Guide
Issue 1: My rifamycin compound precipitated immediately after I added the stock solution (in DMSO) to my aqueous buffer.
-
Cause: This is a common issue known as "crashing out." It occurs due to a rapid change in solvent polarity. The aqueous buffer cannot solubilize the drug at the concentration it was dissolved in the organic stock solution.[23]
-
Solution Workflow:
-
Reduce Final Concentration: The target concentration in the aqueous buffer may be above the compound's solubility limit. Try preparing a more dilute solution.
-
Modify Addition Method: Instead of adding the buffer to the stock, always add the stock solution dropwise into the larger volume of the aqueous buffer while vigorously vortexing or stirring. This ensures rapid dispersion and avoids localized high concentrations.[21][23]
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increase the final percentage of the organic co-solvent in the aqueous solution. Be mindful of potential toxicity or off-target effects in cell-based assays.
-
Use a Solubilizing Excipient: Consider pre-dissolving a solubilizing agent, such as a cyclodextrin, in your aqueous buffer before adding the rifamycin stock solution.
-
Issue 2: The dissolution rate of our solid dispersion formulation is still too low.
-
Cause: The choice of carrier, drug-to-carrier ratio, or the preparation method might not be optimal. The formulation may not have achieved a fully amorphous state, or the carrier itself might not be dissolving quickly enough.
-
Solutions:
-
Carrier Selection: Experiment with different hydrophilic carriers. For example, polyethylene glycols (PEGs) and poloxamers have been shown to be effective for melt granulation.[11] For amorphous solid dispersions, cellulose derivatives like HPMC or PVP K-30 are common choices.[4][5]
-
Optimize Drug:Carrier Ratio: Systematically vary the ratio of drug to carrier. Higher proportions of the carrier can sometimes lead to faster dissolution.[10]
-
Characterize the Solid State: Use techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm that the rifamycin in your solid dispersion is in an amorphous state, as any remaining crystallinity can slow dissolution.[1][11]
-
Incorporate a Surfactant: Adding a surfactant to the formulation can improve the wettability of the solid dispersion and enhance the dissolution rate.
-
Issue 3: The color of my rifamycin solution is changing over time.
-
Cause: A color change, often to a darker hue, can indicate chemical degradation. Rifamycins are susceptible to both oxidation and hydrolysis, especially when exposed to light, oxygen, or non-optimal pH conditions.[9][21]
-
Solutions:
-
Protect from Light: Always prepare and store rifamycin solutions in amber vials or wrap containers in aluminum foil.[21]
-
Use Freshly Prepared Solutions: Due to limited stability in aqueous media, it is highly recommended to prepare solutions immediately before use. Storage of aqueous solutions for more than a day is not advised.[21]
-
Degas Solvents: To minimize oxidation, purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[21]
-
Control pH: Maintain the pH of the solution within a stable range. Rifampicin, for example, is unstable in highly acidic conditions.[9]
-
Data Presentation: Solubility of Rifamycins
Table 1: pH-Dependent Solubility of Rifampicin
| pH | Solvent/Medium | Solubility (mg/mL) | Reference |
| 2.06 | Acidic Medium | 19.20 ± 1.57 | [7] |
| 4.3 | Water | 1.3 | [21] |
| 7.06 | Basic Medium | 0.85 ± 0.13 | [7] |
| 7.3 | Water | 2.5 | [21][22] |
Table 2: Enhancement of Rifaximin and Rifampicin Solubility with Cyclodextrins (CDs)
| Compound | System | Fold Increase in Solubility | Reference |
| Rifaximin | Binary: with β-Cyclodextrin | 4.3-fold | [13] |
| Rifaximin | Ternary: with β-CD and Sodium Deoxycholate | 11.9-fold | [13] |
| Rifampicin | Complex with Methylated β-CD (RAMEB) | 22-fold | [15] |
| Rifampicin | Complex with Hydroxypropyl-β-CD (HPβCD) | 7.6-fold | [15] |
Experimental Protocols
Protocol 1: Preparation of a Rifamycin Stock Solution
-
Objective: To prepare a concentrated stock solution in an organic solvent for subsequent dilution into aqueous media.
-
Materials:
-
Rifamycin compound (e.g., Rifampicin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh the desired amount of the rifamycin powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock of Rifamycin Sodium, use ~7.2 mg per 1 mL of DMSO).[21]
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used cautiously to aid dissolution, but avoid overheating to prevent degradation.[21]
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation
-
Objective: To enhance drug dissolution by creating an amorphous solid dispersion with a hydrophilic polymer.
-
Materials:
-
Rifamycin compound (e.g., Rifapentine)
-
Hydrophilic polymer (e.g., PVP-K30 or HPMC)
-
Volatile organic solvent (e.g., Methanol)
-
Beaker, magnetic stirrer, desiccator
-
-
Procedure:
-
Accurately weigh the rifamycin compound and the polymer in the desired ratio (e.g., 1:1, 1:3).[12]
-
Dissolve both components completely in methanol in a beaker to form a clear solution.
-
Stir the solution at ambient temperature using a magnetic stirrer until the solvent has completely evaporated.[12]
-
Place the resulting solid mass in a desiccator for at least 48 hours to remove any residual solvent.[12]
-
Grind the dried preparation into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size and store it in a desiccator.[12]
-
Protocol 3: Phase Solubility Study for Cyclodextrin Complexation
-
Objective: To determine the stoichiometry and stability constant of a rifamycin-cyclodextrin complex.
-
Materials:
-
Rifamycin compound (e.g., Rifaximin)
-
Cyclodextrin (e.g., β-cyclodextrin)
-
Buffer solution of desired pH
-
Glass vials, orbital shaker, filtration system (e.g., 0.45 µm filter)
-
UV-Vis Spectrophotometer or HPLC
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in the chosen buffer.
-
Add an excess amount of the rifamycin compound to each vial.
-
Seal the vials and place them in an orbital shaker incubator at a constant temperature (e.g., 25°C) for a set period (e.g., 24-72 hours) until equilibrium is reached.[13]
-
After equilibration, filter the solutions to remove the undissolved drug.
-
Determine the concentration of the dissolved rifamycin in each filtrate using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Construct a phase solubility diagram by plotting the concentration of dissolved rifamycin (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
Analyze the diagram to determine the type of complex formed (e.g., A-type, B-type) and calculate the stability constant (K).[15][25]
-
Visualization of Key Processes
References
- 1. Rifampicin nanocrystals: Towards an innovative approach to treat tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Induced Solid Dispersion as a Novel Technique for Enhancing Solubility of Rifampicin | Neuroquantology [neuroquantology.com]
- 6. inventi.in [inventi.in]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Rifampin Stability and Solution Concentration Enhancement Through Amorphous Solid Dispersion in Cellulose ω-Carboxyalkanoate Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Ternary Inclusion Complexes of Rifaximin with β-Cyclodextrin and Sodium Deoxycholate for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation of rifampicin-cyclodextrin complexes for lung nebulization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. future4200.com [future4200.com]
- 17. NLC-Based Rifampicin Delivery System: Development and Characterization for Improved Drug Performance Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of water-soluble prodrugs of rifabutin for intraveneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Ternary Inclusion Complexes of Rifaximin with β-Cyclodextrin...: Ingenta Connect [ingentaconnect.com]
troubleshooting guide for chemical reactions involving 3-Formyl rifamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl rifamycin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Handling and Storage
Q1.1: What are the recommended storage conditions for this compound?
A1.1: this compound is sensitive to light, oxygen, and moisture. It should be stored in a tightly sealed, light-protected container under an inert atmosphere (e.g., argon or nitrogen) at -20°C for long-term stability.[1][2] For short-term storage (up to a month), 2-8°C is acceptable.[3]
Q1.2: My this compound powder appears clumpy and has a dark-red to black color. Is it still usable?
A1.2: this compound is a reddish to orange crystalline powder.[] A darker color and clumpy appearance may indicate degradation or moisture absorption. It is recommended to assess the purity of the material using analytical techniques like HPLC before use.
2. Solubility and Solution Preparation
Q2.1: I'm having trouble dissolving this compound. What solvents are recommended?
A2.1: this compound has good solubility in organic solvents such as dimethylformamide (DMF), methanol, and chloroform.[] It is slightly soluble in chloroform, DMSO, and methanol, where sonication may be required to aid dissolution.[1] For in vivo studies, specific co-solvent systems are often necessary.
Q2.2: Can you provide a protocol for preparing a stock solution of this compound for in vitro or in vivo experiments?
A2.2: Yes, here are two protocols for preparing solutions of this compound:
-
For a clear solution (≥ 2.08 mg/mL):
-
Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.[2]
-
-
For a suspended solution (2.08 mg/mL):
-
Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix well. Ultrasonic treatment may be needed to ensure a uniform suspension.[2]
-
3. Reaction Troubleshooting
Q3.1: My reductive amination reaction with this compound is giving a low yield. What are the possible causes and solutions?
A3.1: Low yields in reductive amination can be due to several factors:
-
Incomplete imine formation: The initial formation of the imine is crucial. This step can be sluggish. Consider adding a catalytic amount of a weak acid like acetic acid to promote imine formation. You can monitor the disappearance of the aldehyde proton of this compound (around δ 9.5-10.0 ppm) by ¹H NMR to check for complete conversion.
-
Instability of the imine intermediate: Some imine derivatives of this compound can be unstable and prone to hydrolysis.[5] It is often best to perform the reduction step in the same pot without isolating the imine.
-
Inefficient reduction: Ensure you are using a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are milder and more selective for imines over aldehydes. If using sodium borohydride (NaBH₄), it might reduce the starting aldehyde as a side reaction.
-
Degradation of this compound: The reaction conditions might be too harsh. This compound is sensitive to strong acids and bases. Maintain a neutral to slightly acidic pH during the reaction.
Q3.2: I am observing multiple spots on my TLC after an acylation reaction with this compound. What could these be?
A3.2: Multiple spots on TLC could indicate the presence of:
-
Unreacted this compound: The spot corresponding to the starting material.
-
Desired acylated product: The target molecule.
-
Di-acylated or other side-products: Acylation might occur on other hydroxyl groups of the rifamycin backbone under forcing conditions.
-
Degradation products: If the reaction conditions are not optimal (e.g., high temperature, presence of strong base), this compound can degrade.
To identify these, you can run co-spots with your starting material. For further characterization of the side products, techniques like LC-MS can be employed to determine their molecular weights.
Q3.3: My condensation reaction with this compound is not proceeding to completion. How can I optimize it?
A3.3: To drive the condensation reaction to completion:
-
Removal of water: Condensation reactions produce water, which can lead to a reversible reaction. Using a Dean-Stark trap to azeotropically remove water or adding a dehydrating agent like molecular sieves can shift the equilibrium towards the product.
-
Catalyst: The reaction might require an acid or base catalyst. For hydrazone formation, a catalytic amount of a weak acid is often beneficial.
-
Temperature: Increasing the reaction temperature can improve the reaction rate, but be mindful of the thermal stability of this compound.
-
Reaction time: The reaction may simply require a longer time to reach completion. Monitor the reaction progress by TLC or HPLC.
4. Purification and Analysis
Q4.1: What is a general procedure for purifying my this compound derivative?
A4.1: Column chromatography is a common method for purification. A typical workflow involves:
-
Concentrating the reaction mixture under reduced pressure.
-
Dissolving the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Loading the solution onto a silica gel column.
-
Eluting the column with a solvent system of increasing polarity, for example, a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Collecting fractions and analyzing them by TLC or HPLC to identify the fractions containing the pure product.
-
Combining the pure fractions and evaporating the solvent.
Q4.2: What analytical techniques are suitable for characterizing my this compound derivatives?
A4.2: A combination of techniques is recommended:
-
TLC and HPLC: To assess purity and monitor reaction progress.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
¹H and ¹³C NMR: To elucidate the structure of the new derivative and confirm the modification at the 3-position.
-
UV-Vis Spectroscopy: To observe the characteristic absorption spectrum of the rifamycin chromophore.[]
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Good | [] |
| Methanol | Good | [] |
| Chloroform | Good | [] |
| Dimethyl sulfoxide (DMSO) | 62.5 mg/mL (86.11 mM) | Requires sonication; use freshly opened DMSO.[2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (2.87 mM) | Clear solution.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (2.87 mM) | Suspended solution, may require sonication.[2] |
Table 2: Stability of Rifampicin (a related compound that degrades to this compound) at Different pH values
| pH | Degradation |
| 2.0 | High |
| 3.0 | Moderate |
| 4.0 | Maximum stability |
| 5.0 | High stability |
| 7.5 - 9.0 | Prone to oxidation |
Note: Data is for Rifampicin, which hydrolyzes to this compound in acidic conditions. This compound itself is more stable in neutral to slightly acidic conditions and unstable in strong alkaline environments.
Experimental Protocols
Protocol 1: Synthesis of this compound SV from Rifampicin
This protocol describes the hydrolysis of Rifampicin to yield this compound SV.
Materials:
-
Rifampicin
-
Hydrochloric acid (35-37%)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To 100 g of Rifampicin, add 1200 mL of water and 50 mL of hydrochloric acid.
-
Heat the mixture to 55°C and maintain for 8 hours.
-
Cool the reaction mixture to 10°C.
-
Extract the product with 1000 mL of ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
-
Expected yield: ~95%.[6]
Protocol 2: General Procedure for Reductive Amination of this compound
Materials:
-
This compound
-
Primary amine of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the primary amine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is complete (disappearance of the this compound spot), add sodium triacetoxyborohydride in portions.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
optimizing reaction conditions for the synthesis of rifampicin from 3-Formyl rifamycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of rifampicin from 3-formylrifamycin.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of rifampicin from 3-formylrifamycin?
A1: The synthesis involves the condensation reaction between the 3-formyl group of 3-formylrifamycin and the primary amine group of 1-amino-4-methylpiperazine to form an imine linkage, resulting in rifampicin.
Q2: What are the critical parameters to control during this synthesis?
A2: The critical parameters to control are temperature, pH, reaction time, and the purity of starting materials and solvents. Maintaining a weakly acidic to neutral pH (around 5-7) is crucial to prevent the formation of by-products.[1]
Q3: What are some common side reactions or by-products I should be aware of?
A3: A common side reaction is the formation of rifamycin SV as a by-product, which can impair the purity and yield of the final product.[1] Another potential impurity is rifampicin quinone, a degradation product of rifampicin. The presence of 1-methyl-4-nitroso-piperazine (MNP) can also be a concern, arising from the oxidation of 1-amino-4-methylpiperazine.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][3] On a TLC plate, the disappearance of the 3-formylrifamycin spot and the appearance of the rifampicin spot indicate the progression of the reaction.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Rifampicin | - Suboptimal reaction temperature.- Incorrect pH of the reaction mixture.- Incomplete reaction.- Degradation of product during work-up. | - Optimize the reaction temperature, typically between 20-80°C, with a preferred range of 40-50°C.[1]- Maintain the pH of the reaction mixture between 5 and 7 using a suitable acid like acetic acid or oxalic acid.[1]- Monitor the reaction by TLC or HPLC to ensure completion.[1]- Perform the work-up at a lower temperature and avoid prolonged exposure to acidic or basic conditions. |
| High Levels of Impurities in the Final Product | - Formation of rifamycin SV due to non-optimal pH.- Presence of unreacted 3-formylrifamycin.- Degradation to rifampicin quinone. | - Strictly control the pH to the 5-7 range.[1]- Ensure the reaction goes to completion by extending the reaction time or optimizing the temperature.- Purify the crude product by crystallization from a suitable solvent system like acetone or acetone-ethyl acetate.[1][4] |
| Difficulty in Product Isolation/Purification | - Incomplete precipitation of the product.- Oily or gummy product instead of a crystalline solid. | - After the reaction, dilute the mixture with weakly acidic water to facilitate precipitation.[1]- Extract the product with a suitable organic solvent like chloroform or ethyl acetate.[1]- Try different crystallization solvents or solvent mixtures. For instance, crystallization from acetone is commonly reported to yield a pure product.[1] |
| Inconsistent Results Between Batches | - Variation in the quality of starting materials or solvents.- Inconsistent reaction conditions. | - Use high-purity 3-formylrifamycin and 1-amino-4-methylpiperazine.- Ensure solvents are anhydrous and of high quality.- Precisely control temperature, pH, and reaction time for each batch. |
Quantitative Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Rifampicin Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
| Starting Material | Rifamycin S (precursor to 3-formylrifamycin) | Rifampicin to be purified (to obtain 3-formylrifamycin SV) | 3-formylrifamycin SV | [1][5][6][7] |
| Solvent | Dimethylformamide (DMF) | Water, then Ethyl Acetate | Acetonitrile | [1][5][6][7] |
| Temperature | 50°C | 50-55°C (hydrolysis), 20-30°C (condensation) | 20-30°C | [1][5][6] |
| pH | 5-7 (acidified with acetic acid) | Acidic (HCl for hydrolysis) | Not specified | [1][6] |
| Reaction Time | ~1 hour | 8-12 hours (hydrolysis), 2-5 hours (condensation) | 2-5 hours | [1][6][7] |
| Yield | High (quantitative in some cases) | 92.9-95.0% (for 3-formylrifamycin SV) | Not specified | [1][6][7] |
| Purity | Good purity, further crystallizable | High purity after crystallization | Not specified | [1][6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Rifampicin from Rifamycin S
This protocol is adapted from a patented method and involves the in-situ formation of a 3-formylrifamycin equivalent followed by reaction with 1-amino-4-methylpiperazine.[1]
-
Reaction Setup: In a reaction vessel, dissolve Rifamycin S in dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add acetic acid, paraformaldehyde, and 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine.
-
First Stage Reaction: Stir the mixture at 50°C for approximately 1 hour.
-
Addition of Amine: At the same temperature, add 1-amino-4-methylpiperazine to the reaction mixture.
-
Second Stage Reaction: Continue stirring at 50°C for another hour. Monitor the reaction completion by TLC.
-
Work-up: Dilute the reaction mixture with a 2% aqueous solution of acetic acid.
-
Extraction: Extract the product with chloroform.
-
Washing and Drying: Wash the organic layer thoroughly with water and dry it over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent to obtain the crude rifampicin.
-
Purification: Recrystallize the crude product from acetone to get pure rifampicin.[1]
Protocol 2: Synthesis of Rifampicin from Purified 3-Formylrifamycin SV
This protocol is based on the reaction of isolated 3-formylrifamycin SV.[6]
-
Dissolution: Dissolve the purified 3-formylrifamycin SV in acetonitrile.
-
Addition of Amine: Add 1-amino-4-methylpiperazine to the solution.
-
Reaction: Stir the mixture at 20-30°C for 2-5 hours under a nitrogen atmosphere.
-
Extraction: Add ethyl acetate to the reaction mixture.
-
Washing: Wash the organic layer with an aqueous solution of vitamin C (10%).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude rifampicin.
-
Purification: The crude product can be further purified by crystallization.
Visualizations
Reaction Pathway
Caption: General reaction scheme for Rifampicin synthesis.
Experimental Workflow
Caption: A typical experimental workflow for Rifampicin synthesis.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC determination of rifampicin and related compounds in pharmaceuticals using monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103772413A - Preparation method of rifampicin II crystal form - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 7. 3-FORMYL RIFAMYCIN SV synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Novel 3-Formyl Rifamycin Derivatives
Welcome to the technical support center for the purification of novel 3-Formyl rifamycin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying a novel this compound derivative after synthesis?
A1: The initial purification typically involves an extractive work-up to remove inorganic salts and highly polar impurities. The reaction mixture is often diluted with an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[1][2] The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1][2]
Q2: My novel derivative has very different polarity compared to this compound SV. How should I adjust the purification strategy?
A2: The polarity of your derivative, dictated by the newly introduced functional groups, is a critical factor.[]
-
For more polar derivatives: You may need to use more polar extraction solvents or consider reversed-phase chromatography.
-
For less polar derivatives: Standard normal-phase chromatography or crystallization from less polar solvent systems might be effective.
It is crucial to assess the solubility and stability of your novel derivative in various solvents to develop an appropriate purification scheme.
Q3: What are the common impurities I should be aware of?
A3: Common impurities can include unreacted this compound SV, degradation products, and side-products from the derivatization reaction. Under acidic conditions, hydrolysis of the derivative back to this compound SV can occur.[4] Oxidation of the hydroquinone ring is also a potential issue, leading to quinone impurities.
Q4: How can I assess the purity of my final compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of rifamycin derivatives.[5] It is also recommended to use Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure of your novel derivative.[5]
Q5: What are some general storage recommendations for purified this compound derivatives?
A5: this compound and its derivatives should be stored in tightly sealed, light-protected containers under cool and dry conditions to prevent degradation.[][6] They are generally stable in neutral to slightly acidic conditions but can be unstable in strong alkaline environments.[] For long-term storage, temperatures of -20°C to -80°C are recommended.[6][7]
Troubleshooting Guides
Problem 1: Low yield after extractive work-up.
| Possible Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous phase. | Back-extract the aqueous layers with the organic solvent to recover more product. Consider using a more polar organic solvent for extraction if your derivative is highly polar. |
| Product degradation during work-up. | Perform the extraction at a lower temperature and minimize the time the compound is in contact with acidic or basic aqueous solutions.[4] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion before starting the work-up. |
Problem 2: Difficulty in removing a specific impurity.
| Possible Cause | Troubleshooting Step |
| Impurity has similar polarity to the product. | Optimize your chromatography conditions. Try a different solvent system or a different stationary phase (e.g., switching from silica gel to alumina or using reversed-phase chromatography). Gradient elution can also improve separation. |
| Co-crystallization of impurity with the product. | Try recrystallizing from a different solvent system. If the impurity is an isomer, chiral chromatography might be necessary. |
| Impurity is a degradation product. | Re-evaluate the stability of your compound under the purification conditions (pH, temperature, light exposure) and modify the protocol accordingly.[] |
Problem 3: Product degradation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Compound is unstable on silica gel (acidic). | Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Extended time on the column. | Use flash chromatography to minimize the purification time. Ensure your compound is loaded in a concentrated band. |
| Light or air sensitivity. | Protect the chromatography column from light by wrapping it in aluminum foil. Use degassed solvents to minimize oxidation. |
Problem 4: Failure to crystallize the purified product.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Experiment with a variety of solvent systems. A good crystallization solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures. Common systems for rifamycin derivatives include acetone/water and n-butanol/water.[8][9][10] |
| Presence of residual impurities. | The presence of even small amounts of impurities can inhibit crystallization. Re-purify the material using chromatography. |
| Solution is too dilute or too concentrated. | Systematically vary the concentration of your compound in the crystallization solvent. |
| Kinetics of crystallization are slow. | Try seeding the solution with a small crystal of the product. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce nucleation. |
Experimental Protocols
Protocol 1: General Extractive Work-up
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 10 volumes relative to the reaction volume).
-
Wash the organic layer sequentially with:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select an appropriate stationary phase (e.g., silica gel, neutral alumina) and solvent system based on TLC analysis of the crude product.
-
Pack the column with the chosen stationary phase slurried in the initial eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of the stationary phase.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Crystallization
-
Dissolve the purified, amorphous product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone, n-butanol, ethanol, often with a small amount of water).[8][9][10]
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
If crystals do not form, try seeding the solution or scratching the inner surface of the flask.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Quantitative Data Summary
The following table summarizes reported purity and yield data for the purification of rifamycin derivatives. Note that these values are highly dependent on the specific derivative and the scale of the reaction.
| Derivative | Purification Method | Purity | Yield | Reference |
| 3-Formylrifamycin SV | Extraction & Concentration | - | 95.0% | [1] |
| 3-Formylrifamycin SV | Extraction & Concentration | - | 92.9% | [2] |
| Rifampicin | Crystallization (n-butanol/water) | >99.0% | >90.0% | [8] |
| Rifampicin | Crystallization (acetone/water) | >97% | >70% | [9][10] |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for novel this compound derivatives.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity in purified derivatives.
References
- 1. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 2. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 4. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CN107163064A - A kind of preparation method of rifampicin I crystal form - Google Patents [patents.google.com]
- 9. CN103772413A - Preparation method of rifampicin II crystal form - Google Patents [patents.google.com]
- 10. CN103772413B - A kind of preparation method of Rifampin II crystal formation - Google Patents [patents.google.com]
managing by-product formation in the synthesis of 3-Formyl rifamycin analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Formyl rifamycin analogs. Our aim is to help you manage and mitigate by-product formation, ensuring a higher yield and purity of your target compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound SV and its analogs.
Problem 1: Low Yield of this compound SV
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis of Rifampicin: The conversion of Rifampicin to this compound SV may be incomplete. | - Optimize Reaction Time and Temperature: Ensure the reaction is heated at 55°C for a sufficient duration (e.g., 8 hours) as per established protocols.[1] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. |
| Degradation of Product: this compound SV can be unstable under certain conditions. | - Control pH: Rifampicin is unstable in highly acidic solutions, with maximum stability around pH 4.0.[2] Avoid excessively harsh acidic conditions that can lead to degradation. - Avoid Oxidants: The presence of oxidants can convert 3-formylrifamycin-SV into products of a higher oxidation state, reducing the yield.[3] |
| Suboptimal Reagent Concentration: Incorrect stoichiometry of reagents can lead to poor conversion. | - Verify Reagent Purity and Stoichiometry: Ensure the purity of the starting rifampicin and accurately measure the amount of acid used for hydrolysis. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Material (Rifampicin or Rifamycin SV): Incomplete reaction can leave starting materials as major impurities. | - Improve Reaction Conditions: Refer to the solutions for "Low Yield" to drive the reaction to completion. - Purification: Implement a thorough purification strategy, such as washing the organic extract with a saturated sodium bicarbonate solution to remove acidic impurities.[1][4] |
| Formation of Oxidation By-products: Rifamycin compounds are susceptible to oxidation. | - Use of Antioxidants: Consider the addition of antioxidants like ascorbic acid during workup to minimize oxidation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
| Formation of Rifampicin Quinone (RQ) and Rifampicin N-oxide (RNO): These are known impurities in Rifampicin-related syntheses.[5] | - Chromatographic Purification: Employ column chromatography (e.g., silica gel) or preparative HPLC for the separation of these closely related impurities. Supercritical Fluid Chromatography (SFC) has also been shown to be effective.[5] |
| Formation of Para-substituted or Di-formylated By-products (in cases of direct formylation of Rifamycin SV): Similar to other formylations of phenols, side products may arise. | - Optimize Formylation Reagent and Conditions: The choice of formylating agent (e.g., in Reimer-Tiemann or Duff reactions) and reaction conditions can influence regioselectivity.[6][7][8][9] Consider milder formylation methods if di-substitution is an issue. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should expect when synthesizing this compound SV from Rifampicin?
A1: The most common impurities include unreacted Rifampicin, Rifamycin SV, and oxidation products such as Rifampicin Quinone (RQ) and Rifampicin N-oxide (RNO).[5] Under acidic conditions used for the hydrolysis of Rifampicin, degradation can also occur.[10][11][12]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[13]
Q3: What is the role of washing the ethyl acetate extract with sodium bicarbonate solution?
A3: Washing the organic extract with a saturated sodium bicarbonate solution is a crucial purification step.[1][4] It helps to neutralize any remaining acid catalyst and remove acidic by-products, improving the purity of the final this compound SV.
Q4: Are there alternative methods for the formylation of Rifamycin SV besides starting from Rifampicin?
A4: Yes, direct formylation of Rifamycin SV is possible using methods like the Reimer-Tiemann reaction or the Duff reaction, which are used for the ortho-formylation of phenols.[6][7][8][9] However, these reactions can sometimes lead to issues with regioselectivity and the formation of by-products. Another approach involves the reaction of 3-aminomethyl-rifamycin S compounds with an acid in the absence of an oxidant.[3]
Q5: How can I improve the crystallinity and ease of isolation of the final product?
A5: Proper control of precipitation or crystallization is key. This can be achieved by the slow addition of a non-solvent or by controlled cooling of a saturated solution. For Rifamycin S, a related compound, optimizing the cooling rate, stirring rate, and aging time during crystallization has been shown to improve crystal size and purity.[14]
Experimental Protocols
Synthesis of this compound SV from Rifampicin
This protocol is adapted from a literature procedure.[1]
Materials:
-
Rifampicin (to be purified)
-
Deionized water
-
Hydrochloric acid (35-37%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 100g of Rifampicin and 1200 mL of water.
-
With stirring, add 50 mL of hydrochloric acid.
-
Heat the mixture to 55°C and maintain for 8 hours.
-
Cool the reaction mixture to 10°C.
-
Extract the mixture with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
Yield Data Comparison:
| Parameter | Value | Reference |
| Starting Material | 100 g Rifampicin | [1] |
| Product | 83.78 g this compound SV | [1] |
| Yield | 95.0% | [1] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound SV.
References
- 1. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 4. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 5. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioavailability of 3-Formyl Rifamycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of poorly soluble 3-Formyl rifamycin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound and its derivatives?
The primary challenge is their poor aqueous solubility.[1][2][3] Most rifamycin derivatives are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which means they have high permeability but low solubility.[4] For a drug to be absorbed through the gastrointestinal tract, it must first dissolve in the aqueous environment.[1] The low solubility of these compounds leads to a slow dissolution rate, which is often the rate-limiting step for absorption, resulting in low and variable oral bioavailability.[5][6] Additionally, some derivatives can be unstable in the acidic environment of the stomach, further reducing the amount of drug available for absorption.[7][8]
Q2: Which formulation strategies are most effective for enhancing the solubility and dissolution of these derivatives?
Several strategies have proven effective. The most common and successful approaches involve increasing the surface area of the drug and improving its wettability.[5] These strategies include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[9][10] This can convert the crystalline drug into a more soluble amorphous state, improve wettability, and reduce particle size, all of which enhance dissolution.[5]
-
Lipid-Based Nanoparticles: Formulations like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) encapsulate the lipophilic drug within a lipid matrix.[11] These systems improve oral bioavailability by increasing solubility, protecting the drug from degradation in the GI tract, and potentially facilitating lymphatic transport.[7][11][12]
-
Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size of the drug increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[13][14]
The choice of strategy depends on the specific physicochemical properties of the derivative and the desired release profile.[2]
Troubleshooting Guides & Experimental Protocols
Issue 1: Low Dissolution Rate Despite Using a Solid Dispersion Formulation.
If you are observing a poor dissolution rate from your solid dispersion formulation, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low dissolution in solid dispersions.
Protocol: Preparation of a Rifamycin Derivative Solid Dispersion via Solvent Evaporation
This protocol is a common method for preparing solid dispersions in a laboratory setting.[15][16][17]
Materials:
-
Rifamycin Derivative (e.g., Rifapentine)
-
Volatile Organic Solvent (e.g., Ethanol, Methanol, Dichloromethane)[16]
-
Rotary Evaporator
-
Water Bath
-
Vacuum Oven
Procedure:
-
Dissolution: Accurately weigh the rifamycin derivative and the selected carrier in the desired ratio (e.g., 1:1, 1:3). Dissolve both components completely in a minimal amount of the chosen common solvent in a round-bottom flask. Gentle sonication can aid dissolution.[17]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a clear, solvent-free film or solid mass is formed on the flask wall.[17]
-
Drying: Scrape the solid mass from the flask. Further dry the product in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieving & Storage: Pass the resulting powder through a sieve to obtain a uniform particle size. Store the final product in a desiccator to prevent moisture absorption, which could induce recrystallization.
Issue 2: Low Entrapment Efficiency and Particle Aggregation in Solid Lipid Nanoparticles (SLNs).
Low drug loading and particle instability are common hurdles in the development of SLNs. The selection of lipids and surfactants, along with process parameters, is critical.
Key Parameters Influencing SLN Characteristics:
| Parameter | Typical Range/Options | Effect on Formulation | Source |
| Lipid Concentration | 1-10% (w/v) | Higher concentration can increase particle size and may lead to aggregation if surfactant is insufficient. High lipophilicity can improve entrapment of hydrophobic drugs. | [18] |
| Surfactant Type | Poloxamer 188, Polysorbate 80, Lecithin | Stabilizes the nanoparticle dispersion, preventing aggregation. The choice affects particle size and surface properties. | [11][18] |
| Surfactant Conc. | 1-5% (w/v) | Insufficient surfactant leads to particle aggregation. Excess can lead to micelle formation and reduced entrapment efficiency. | [11][18] |
| Homogenization Speed | 5,000 - 20,000 rpm | Higher speed generally results in smaller particle size. | [18] |
| Homogenization Time | 5 - 30 min | Longer time can lead to smaller particles, but excessive time may cause particle aggregation due to over-processing. | - |
| Drug Loading | 10-50% (relative to lipid) | Higher loading can decrease entrapment efficiency and may lead to drug expulsion during storage. | [19] |
Protocol: Preparation of Rifampicin-Loaded SLNs via High-Pressure Homogenization (HPH)
This is a scalable method for producing SLNs with uniform size distribution.[7]
Materials:
-
Rifampicin
-
Solid Lipid (e.g., Compritol® 888 ATO, Cetyl Palmitate)[18][20]
-
Surfactant (e.g., Poloxamer 188)[7]
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the accurately weighed Rifampicin in the molten lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer for a few minutes to form a coarse oil-in-water (o/w) emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles at a defined pressure (e.g., 500-1500 bar).
-
Cooling & Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming the solid matrix of the SLNs that entraps the drug.
-
Storage: Store the SLN dispersion at 4°C.
Characterization and Evaluation Workflow
Successful formulation requires rigorous characterization to ensure the desired physicochemical properties and performance have been achieved.
Caption: General workflow for characterization of enhanced bioavailability formulations.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Enhancing the Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation, optimization, and characterization of rifampicin-loaded solid lipid nanoparticles for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. iosrphr.org [iosrphr.org]
- 17. ijpbs.com [ijpbs.com]
- 18. sciensage.info [sciensage.info]
- 19. Nano-formulation of rifampicin with enhanced bioavailability: development, characterization and in-vivo safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 3-Formyl Rifamycin and Rifampicin
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.
This publication provides a detailed comparison of the antibacterial activities of 3-Formyl rifamycin and its well-known derivative, rifampicin. While both compounds belong to the rifamycin family of antibiotics and share a common mechanism of action, their antibacterial potency exhibits notable differences. This guide synthesizes available data to offer a clear perspective on their respective efficacies, supported by experimental protocols and visual representations of their relationship and mechanism.
Executive Summary
Rifampicin, a cornerstone in the treatment of mycobacterial infections, is a semi-synthetic derivative of rifamycin. Its synthesis involves the chemical modification of a precursor molecule, this compound (also known as 3-Formylrifamycin SV). While this compound itself possesses inherent antibacterial properties, the structural modification into rifampicin significantly enhances its clinical efficacy. This guide delves into the available quantitative data, outlines the experimental methodologies for assessing antibacterial activity, and provides a visual representation of the synthetic pathway from the precursor to the final drug.
Comparative Antibacterial Activity
Both this compound and rifampicin exert their antibacterial effects by inhibiting the bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription in prokaryotic cells. This targeted action ensures high efficacy against susceptible bacteria with minimal impact on mammalian cells.
While direct, head-to-head comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide array of bacterial strains are limited in publicly available literature, its role as a potent antibacterial agent is acknowledged. For the purpose of this comparison, a compilation of reported MIC values for rifampicin against common bacterial strains is presented below. It is important to note that the antibacterial activity of this compound is significant, though generally considered less potent than its derivative, rifampicin.
Table 1: Minimum Inhibitory Concentration (MIC) of Rifampicin Against Key Bacterial Strains
| Bacterial Strain | Rifampicin MIC (μg/mL) |
| Staphylococcus aureus (MSSA) | 0.001 - 0.002 |
| Staphylococcus aureus (MRSA) | 0.001 |
| Escherichia coli | 0.25 - 8 |
| Mycobacterium tuberculosis | ≤ 0.5 |
| Mycobacterium avium Complex | ≤ 2.0 |
Note: MIC values can vary depending on the specific strain and the testing methodology employed.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary target for both this compound and rifampicin is the β-subunit of the bacterial DNA-dependent RNA polymerase. By binding to this subunit, the antibiotics sterically block the path of the elongating RNA molecule, thereby halting the transcription process and ultimately leading to bacterial cell death.
Mechanism of action of rifamycins.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard technique used for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Culture: A fresh, pure culture of the test bacterium grown to the logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Stock Solution: A sterile stock solution of the test antibiotic (this compound or rifampicin) of a known concentration.
-
96-Well Microtiter Plate: Sterile, clear, flat-bottomed 96-well plates.
-
Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotic:
-
Add 100 µL of sterile CAMHB to all wells of the 96-well plate.
-
Add 100 µL of the antibiotic stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well of the dilution series.
4. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Include a growth control well containing only the bacterial inoculum and broth, without any antibiotic.
-
Seal the plate and incubate at 35-37°C for 16-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Experimental workflow for MIC determination.
Synthesis of Rifampicin from this compound
Rifampicin is synthesized from this compound through a condensation reaction with 1-amino-4-methylpiperazine. This chemical modification is a critical step in enhancing the antibacterial potency and pharmacokinetic properties of the resulting rifampicin molecule.
Synthesis of Rifampicin.
Conclusion
efficacy of 3-Formyl rifamycin derivatives against drug-resistant bacterial strains
A comparative analysis of novel 3-Formyl rifamycin derivatives showcases their enhanced efficacy against a spectrum of drug-resistant bacterial strains, offering promising avenues for the development of next-generation antibiotics. These new chemical entities (NCEs) demonstrate significant activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium abscessus, often outperforming traditional rifamycins like rifampin.
The escalating threat of antibiotic resistance has spurred intensive research into novel antimicrobial agents. Among these, derivatives of this compound have emerged as a particularly potent class of compounds. Modifications at the 3-position of the rifamycin core structure have yielded derivatives with improved pharmacological properties and the ability to overcome common resistance mechanisms.[] This guide provides a comparative overview of the efficacy of these derivatives, supported by experimental data, to inform researchers and drug development professionals in the field.
Comparative Efficacy Against Drug-Resistant Strains
Recent studies have highlighted the superior performance of novel rifamycin derivatives, particularly benzoxazinorifamycins and C25-modified rifamycins, against bacteria that have developed resistance to conventional antibiotics. These derivatives often exhibit significantly lower Minimum Inhibitory Concentrations (MICs) compared to rifampin, the cornerstone of current rifamycin therapy.
For instance, certain novel benzoxazinorifamycins have shown remarkable activity against a wide array of rifamycin-resistant S. aureus strains, including those with mutations in the RNA polymerase beta subunit (rpoB), the primary target of rifamycins.[2] Some of these new chemical entities (NCEs) not only display enhanced potency but also a reduced propensity for inducing resistance, a critical advantage in the fight against antibiotic resistance.[2]
Similarly, C25-modified rifamycin derivatives have demonstrated the ability to circumvent enzymatic inactivation, a key resistance mechanism in Mycobacterium abscessus.[3] This has opened up new possibilities for treating infections caused by this notoriously drug-resistant pathogen.
Below is a summary of the comparative efficacy of selected rifamycin derivatives against various drug-resistant bacterial strains.
| Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) | Reference |
| Novel Benzoxazinorifamycins (NCEs) | Rifampin-Resistant S. aureus | 0.002 - 0.03 | Rifampin | >128 | [4] |
| ABI-0420 (25-hydroxyl NCE) | Rifampin-Resistant S. aureus | 2 | Rifampin | >128 | [4] |
| 5j (C25-modified rifamycin) | M. abscessus (clinical isolates) | 2 - 32 | Rifampin | Significantly higher | [3] |
| Rifalazil | S. aureus (susceptible) | 0.002 | Rifampin | 0.062 (ED50 mg/kg) | [4] |
| UMN-120 and UMN-121 | M. abscessus | Not specified | Standard-of-care (4-drug combo) | Not specified | [5] |
In Vivo Efficacy
Preclinical studies in murine models of infection have further substantiated the potential of these novel derivatives. In a murine septicemia model using a rifampin-susceptible strain of S. aureus, the majority of NCEs showed efficacy at a lower intravenous dose (0.003 to 0.06 mg/kg) compared to rifampin and rifalazil (0.06 mg/kg).[4] Furthermore, some NCEs demonstrated efficacy against rifampin-resistant S. aureus strains in vivo, a significant breakthrough for treating systemic infections caused by these resistant pathogens.[4] For example, the 25-hydroxyl NCE, ABI-0420, had an intravenous ED50 of approximately 11.8 to 12.6 mg/kg against highly rifampin-resistant S. aureus strains.[4]
Experimental Protocols
The determination of the antibacterial efficacy of this compound derivatives involves standardized in vitro and in vivo assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution of Compounds: The rifamycin derivatives and comparator antibiotics are serially diluted in the broth in microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Murine Septicemia Model
This in vivo model is used to assess the efficacy of the derivatives in a systemic infection.
-
Infection: Mice are infected intraperitoneally or intravenously with a lethal dose of the bacterial strain.
-
Treatment: At a specified time post-infection, different doses of the rifamycin derivative or a placebo are administered to groups of mice, typically via intravenous or oral routes.
-
Observation: The survival of the mice is monitored over a period of several days.
-
Determination of ED50: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated.
Mechanism of Action and Resistance
Rifamycins, including the 3-Formyl derivatives, exert their antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[][6][7] They bind to the β-subunit of the RNAP, thereby blocking the elongation of the messenger RNA chain and halting protein synthesis, which ultimately leads to bacterial cell death.[6][8]
Bacterial resistance to rifamycins primarily arises from two mechanisms:
-
Target Modification: Point mutations in the rpoB gene, which encodes the β-subunit of RNAP, can alter the drug-binding site, reducing the affinity of the antibiotic for its target.[8]
-
Enzymatic Inactivation: Some bacteria produce enzymes, such as ADP-ribosyltransferases, that chemically modify and inactivate the rifamycin molecule.[3][6]
The novel this compound derivatives are designed to overcome these resistance mechanisms. Their modified structures can enhance their binding to the mutant RNAP or sterically hinder the inactivating enzymes.
Visualizing the Path to Discovery
The following diagrams illustrate the general mechanism of action of rifamycins and a typical experimental workflow for evaluating the efficacy of new derivatives.
Figure 1: Mechanism of action of rifamycin derivatives.
Figure 2: Experimental workflow for developing novel rifamycin derivatives.
Conclusion
The development of this compound derivatives represents a significant advancement in the ongoing battle against antibiotic-resistant bacteria. The enhanced efficacy, particularly against challenging pathogens like MRSA and M. abscessus, underscores the potential of these compounds to address unmet medical needs. The data presented in this guide highlights the promise of these novel agents and provides a foundation for further research and development in this critical area of infectious disease. Continued exploration of structure-activity relationships and lead optimization will be crucial in translating these promising preclinical findings into clinically effective therapies.
References
- 2. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Enzymes of the Rifamycin Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
validating 3-Formyl rifamycin as a versatile scaffold for new antibiotic development
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in a constant search for novel scaffolds and innovative strategies to develop new antibiotics. 3-Formyl rifamycin has emerged as a highly versatile platform for the synthesis of a new generation of rifamycin derivatives with potent antibacterial activity, even against drug-resistant pathogens. This guide provides a comparative analysis of antibiotics derived from this scaffold, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for new therapeutic agents.
The Strategic Advantage of this compound
This compound, a key intermediate in the synthesis of the widely used antibiotic rifampicin, possesses a reactive aldehyde group at the C-3 position of its ansa-macrolactam structure.[1][2] This functional group serves as a chemical handle, allowing for a wide array of modifications to the rifamycin core. These modifications can significantly enhance the compound's antibacterial efficacy, broaden its spectrum of activity, and improve its pharmacokinetic and pharmacodynamic properties.[1][2]
The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival.[3][4] By binding to the β-subunit of RNAP, these antibiotics physically block the path of the elongating RNA transcript, thereby halting protein synthesis and leading to bacterial cell death.[3][5] The modifications at the C-3 position can influence the binding affinity of the derivative to the RNAP, potentially overcoming resistance mechanisms that have emerged in bacteria.[4]
Comparative Performance of this compound Derivatives
The versatility of the 3-formyl group has led to the development of numerous derivatives, including hydrazones, benzoxazinorifamycins, Schiff bases, and amides. The following tables summarize the in-vitro activity of several novel rifamycin analogs compared to established antibiotics.
Table 1: In-Vitro Activity (MIC in µg/mL) of Novel Rifamycin Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecium (VRE) | Reference |
| Reference Antibiotics | ||||
| Rifampicin | 0.002 - 0.03 | >128 | - | [6] |
| Vancomycin | - | - | ≤1 | [7] |
| Novel this compound Derivatives | ||||
| Benzoxazinorifamycins (NCEs) | - | 2 | - | [8] |
| Spirorifamycins | Equivalent to Rifabutin | Lower than Rifabutin | - | [8] |
| C25-modified derivative (5j) | - | <0.5 | - | [9] |
| ABI-0043 | 0.001 | - | - | [10] |
| Compound 4 (with Vancomycin) | - | Effective at 0.01-0.75 mg/kg (in vivo) | - | [7] |
| Compound 5 (with Vancomycin) | - | Effective at 0.002-0.25 mg/kg (in vivo) | - | [7] |
Table 2: Comparative In-Vitro Activity (MIC in µg/mL) Against Mycobacterium tuberculosis
| Compound/Derivative | M. tuberculosis (Rif-Sensitive) | M. tuberculosis (Rif-Resistant) | Reference |
| Reference Antibiotics | |||
| Rifampicin | Potent | High Resistance | [2] |
| Novel this compound Derivatives | |||
| Benzoxazinorifamycins (27a) | Enhanced activity | ~30-fold > Rifampicin | [2] |
| C-3 Extension Analogs (hydrazones) | Potent | - | [7] |
| Kanglemycin Analogs (KZ, N29z) | 4-8 fold lower than Kang A | 4-16 fold improvement vs Kang A | [11] |
Table 3: Comparative In-Vitro Activity (MIC in µg/mL) Against Other Pathogens
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Helicobacter pylori | Chlamydia pneumoniae | Reference |
| Reference Antibiotics | |||||
| Ciprofloxacin | - | - | - | - | |
| Metronidazole | - | - | - | - | |
| Rifamycin Derivatives | |||||
| Rifaximin | - | - | - | - | [4][12] |
| Rifalazil | - | - | Exceptionally low MICs | Exceptionally low MICs | [6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for the synthesis of key this compound derivatives and for antibacterial susceptibility testing.
Synthesis of 3-(Iminomethyl)rifamycin SV Derivatives (e.g., Schiff Bases)
This process involves the reaction of Rifamycin S with an organic solvent to form a solution of 1,3-oxazino-(5,6-c) rifamycins. This solution is then treated with another organic solvent at a pH of 4 to 6. After separating the aqueous phase, the organic phase is treated with an amine under basic conditions to yield the desired 3-iminomethyl derivatives, which can be isolated using standard techniques.[13]
Synthesis of Hydrazone Derivatives
A general procedure for synthesizing hydrazone derivatives involves the condensation reaction between 3-formylrifamycin SV and a hydrazine derivative.[7] An equimolar mixture of the two reactants in a suitable solvent, such as acetic acid, is refluxed for several hours.[14] After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration and purified by recrystallization.[14]
Synthesis of Benzoxazinorifamycins
The synthesis of benzoxazinorifamycins can be achieved by reacting rifamycin S with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine in an aprotic dipolar solvent at a temperature ranging from 20°C to 100°C. This is followed by a reaction with 1-amino-4-methylpiperazine while maintaining the pH between 5 and 7. The final product is then isolated.[15]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. A standardized suspension of the test bacteria is added to a 96-well microtiter plate containing serial dilutions of the antibiotic. The plates are incubated for 16-20 hours at 37°C. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of rifamycins and a typical experimental workflow.
Conclusion
This compound stands out as a promising and adaptable scaffold for the development of novel antibiotics. The chemical tractability of its C-3 position allows for the creation of a diverse library of derivatives with enhanced potency and the ability to circumvent existing resistance mechanisms. The data presented herein demonstrates that many of these novel compounds exhibit superior in-vitro activity compared to both their predecessors and other classes of antibiotics. For researchers and drug development professionals, the continued exploration of this versatile scaffold holds significant potential in the critical mission to replenish the antibiotic pipeline and combat the growing threat of antimicrobial resistance.
References
- 1. New rifamycins modified at positions 3 and 4. Synthesis, structure and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Understanding Rifampicin Resistance in Tuberculosis through a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Rifampicin derivatives can clear MRSA infections at single low doses when concomitantly dosed with Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of a Novel Rifamycin Derivative, ABI-0043, against Staphylococcus aureus in an Experimental Model of Foreign-Body Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing the Molecular Mechanism of Rifampin Resistance Caused by the Point Mutations S456L and D441V on Mycobacterium tuberculosis RNA Polymerase through Gaussian Accelerated Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3963705A - Process for the preparation of 3-iminomethyl derivatives of rifamycin SV - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
A Comparative Guide to 3-Formyl Rifamycin Derivatives and Other RNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Formyl rifamycin derivatives with other prominent classes of bacterial RNA polymerase (RNAP) inhibitors. The information presented is supported by experimental data to aid in research and development efforts targeting bacterial transcription.
Introduction to RNA Polymerase Inhibition
Bacterial DNA-dependent RNA polymerase is a well-established and clinically validated target for antibiotics. This enzyme is responsible for transcribing genetic information from DNA to RNA, a fundamental process for bacterial survival. Inhibition of RNAP leads to a cessation of protein synthesis and ultimately, bacterial cell death. Several classes of antibiotics exert their antimicrobial effects by targeting this essential enzyme, each with a unique mechanism of action. This guide focuses on a comparative analysis of this compound derivatives against other significant RNAP inhibitors, including sorangicin A, myxopyronin B, and fidaxomicin.
Mechanism of Action
The primary mechanism of action for rifamycins, including this compound derivatives, is the inhibition of bacterial DNA-dependent RNA polymerase.[1] These compounds bind to the β-subunit of the enzyme within the DNA/RNA channel. This binding physically obstructs the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, thereby halting transcription.[2][3] The 3-formyl group on the rifamycin scaffold is a highly reactive site, allowing for the synthesis of a wide array of derivatives with potentially improved pharmacological properties.
Other classes of RNAP inhibitors target different sites and employ distinct mechanisms:
-
Sorangicin A: Despite a lack of structural similarity to rifamycins, sorangicin A also binds to the rifampin-binding pocket on the β-subunit of RNAP.[4][5] It inhibits transcription by preventing the translocation of very short RNA transcripts, a mechanism similar to that of rifamycins.[4][5] However, it has been shown to inhibit some rifampicin-resistant RNAP mutants through a different mechanism, by preventing the transition of the promoter DNA from a partially unwound to a fully open state.[4][5]
-
Myxopyronin B: This inhibitor targets the "switch region" of RNAP, a flexible hinge that is crucial for the opening and closing of the enzyme's active center cleft.[6][7][8] By binding to this region, myxopyronin B is thought to "jam" the hinge, preventing the opening of the cleft that is necessary for the entry of promoter DNA during the initiation of transcription.[7][8]
-
Fidaxomicin: Fidaxomicin also interacts with the RNAP switch region, but its mechanism is distinct.[9][10] It is believed to trap the RNAP in an open-clamp conformation, which prevents the σ subunit from properly engaging with the promoter DNA.[9][11] This interference with the initial stages of transcription initiation makes it a potent inhibitor.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory activities of various RNAP inhibitors, providing a quantitative basis for comparison.
Table 1: Inhibitory Concentration (IC50) of RNAP Inhibitors Against Bacterial RNA Polymerase
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 (µM) | Reference(s) |
| Rifamycins | Rifampicin | E. coli RNAP | ~0.1 | [12] |
| Rifampicin | M. tuberculosis RNAP (Wild-Type) | <0.005 | ||
| Rifampicin | M. tuberculosis RNAP (S531L mutant) | ≥2000 | ||
| Sorangicins | Sorangicin A | M. tuberculosis RNAP (Wild-Type) | Low nanomolar range | [4][5] |
| Sorangicin A | M. tuberculosis RNAP (S456L mutant) | Increased, but orders of magnitude less than Rifampicin | [4][5] | |
| Myxopyronins | Myxopyronin B | S. aureus RNAP | 24 | [12] |
| desmethyl-Myxopyronin B | S. aureus RNAP | 14 | [12] | |
| Myxopyronin | Bacterial RNAP | ~1 | [8] | |
| Fidaxomicins | Fidaxomicin | E. coli RNAP | - | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of RNAP Inhibitors Against Various Bacteria
| Inhibitor Class | Compound/Derivative | Target Organism | MIC90 (µM) / MIC (µg/mL) | Reference(s) |
| This compound Derivatives | C3-(N-benzyl)-aminomethyl rifamycin SV | M. tuberculosis HN-878 | 0.02 µM | |
| C3-(N-tryptaminyl)-aminomethyl rifamycin SV | M. tuberculosis H37Rv (S522L mutant) | 3 µM | ||
| C3-(N-p-methyl-sulfonylbenzyl)-aminomethyl rifamycin SV | M. tuberculosis H37Rv (S522L mutant) | 3 µM | ||
| Myxopyronins | Myxopyronin B | S. aureus | 0.5 - 1.0 µg/mL | [12] |
| Fidaxomicins | Fidaxomicin | C. difficile | 0.0078 - 2 µg/mL |
Experimental Protocols
In Vitro Transcription Assay for IC50 Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against bacterial RNA polymerase.
1. Materials:
-
Purified bacterial RNA polymerase holoenzyme (e.g., from E. coli or M. tuberculosis)
-
Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
α-32P-UTP (for radioactive detection) or a fluorescent intercalating dye (for non-radioactive detection)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 10 mM DTT, 50 mM KCl)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., formamide loading buffer with EDTA)
-
Polyacrylamide gel (for electrophoresis)
-
Phosphorimager or fluorescence plate reader
2. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the transcription buffer, DNA template, and all four NTPs (including the labeled UTP if using radioactive detection).
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. Include a control reaction with no inhibitor.
-
Enzyme Addition: Initiate the transcription reaction by adding the RNAP holoenzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis:
-
Radioactive method: Separate the RNA products by denaturing polyacrylamide gel electrophoresis. Visualize the radiolabeled RNA using a phosphorimager and quantify the band intensities.
-
Non-radioactive method: If using a fluorescent dye, measure the fluorescence intensity in a plate reader. The fluorescence will be proportional to the amount of double-stranded RNA-DNA hybrid formed.
-
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces RNAP activity by 50%.
Mandatory Visualizations
Mechanisms of RNA Polymerase Inhibition
Caption: Mechanisms of different RNAP inhibitor classes.
Experimental Workflow for IC50 Determination
Caption: Workflow for RNAP inhibitor IC50 determination.
Logical Relationship of RNAP Inhibition
Caption: Logical cascade of RNAP inhibition's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase | The EMBO Journal [link.springer.com]
- 3. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibiotic sorangicin A inhibits promoter DNA unwinding in a Mycobacterium tuberculosis rifampicin-resistant RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibiotic sorangicin A inhibits promoter DNA unwinding in a Mycobacterium tuberculosis rifampicin-resistant RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myxopyronin: a punch in the jaws of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Minimum Inhibitory Concentration (MIC) of Novel 3-Formyl Rifamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacterial strains necessitates the development of new and effective antimicrobial agents. Rifamycins, a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, have long been a cornerstone in the treatment of mycobacterial infections.[1] However, their efficacy is threatened by rising resistance.[2][3] This guide provides a comparative analysis of the in vitro activity of new 3-Formyl rifamycin analogs, focusing on their Minimum Inhibitory Concentration (MIC) against clinically relevant bacteria. The data presented is compiled from recent studies aimed at developing next-generation rifamycins with improved potency and the ability to overcome existing resistance mechanisms.[4][5]
Comparative Analysis of In Vitro Activity
The following table summarizes the MIC values for various new this compound analogs compared to conventional rifamycins like rifampicin and rifabutin. These novel compounds have been specifically designed to circumvent common resistance pathways, such as ADP-ribosylation, which is a significant mechanism of intrinsic resistance in some mycobacteria.[5][6] Modifications at the C25 position, for instance, have been shown to block this enzymatic inactivation, leading to a substantial increase in potency against otherwise resistant strains like Mycobacterium abscessus.[5][7]
| Compound/Analog | Test Organism | MIC (μg/mL) | Key Findings & Reference |
| Rifampicin (RMP) | M. tuberculosis H37Rv | 0.1 - 0.2 | Standard first-line anti-TB drug.[8] |
| M. abscessus ATCC 19977 | 2 - 32 | High MICs indicate intrinsic resistance.[9] | |
| Rifabutin (RBT) | M. tuberculosis H37Rv | <0.013 | More potent than RMP against M. tuberculosis.[8] |
| M. abscessus ATCC 1977 | 2 - 32 | Similar to RMP, shows high intrinsic resistance.[9] | |
| UMN-120 & UMN-121 | M. abscessus | Significantly lower than RBT | C25-substituted carbamate series with enhanced activity.[4] |
| 24-desmethylrifampicin | Rifampicin-resistant M. tuberculosis | Lower than RMP | Modification of the polyketide backbone shows improved activity against resistant strains.[2] |
| C25-modified derivatives (e.g., 5j) | M. abscessus ATCC 19977 | 2 - 8 | Modest activity, but demonstrates a strategy to overcome ADP-ribosylation.[6] |
| Rifastures (spiropiperidyl rifamycins) | MRSA, VRE | ≤0.063 | Potent activity against resistant Gram-positive pathogens.[1] |
| CGP-4832 | E. coli | 0.25 (in RPMI-1640) | Shows enhanced activity in iron-limited media.[10] |
Note: MIC values can vary based on the specific strain, testing methodology, and media used. The data above is a summary for comparative purposes.
Experimental Protocols
Accurate determination of MIC is critical for assessing the antimicrobial potency of new compounds. The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination.[11][12]
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Culture: An overnight culture of the test bacterium grown in an appropriate liquid medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 broth for mycobacteria).
-
Rifamycin Analogs: Stock solutions prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1 mg/mL).
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies.
-
Transfer the colonies into a tube with sterile saline or broth and vortex to create a uniform suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the culture medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of sterile culture medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the rifamycin analog stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells across the plate. Discard the final 100 µL from the last well containing the drug.
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (medium and bacteria, no antibiotic) and a sterility control well (medium only).
4. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours. For slow-growing organisms like M. tuberculosis, incubation may extend for several days.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader.
Visualizations
Mechanism of Action and Resistance
Rifamycins exert their antibacterial effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), thereby inhibiting transcription and protein synthesis.[1] A primary mechanism of resistance in some bacteria is the enzymatic modification of the rifamycin molecule, which prevents it from binding to its target.[5]
Caption: Mechanism of rifamycin action and the ADP-ribosylation resistance pathway.
Experimental Workflow for MIC Assessment
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of new this compound analogs using the broth microdilution method.
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Spiropiperidyl rifabutins: expanded in vitro testing against ESKAPE pathogens and select bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifampin and Their Analogs: A Development of Antitubercular Drugs [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Dawn of a New Era in Antibacterial Therapy: Evaluating the Therapeutic Potential of Novel 3-Formyl Rifamycin Compounds
For researchers, scientists, and drug development professionals, the quest for novel antibiotics to combat the rising tide of antimicrobial resistance is a paramount challenge. Among the promising avenues of exploration are new derivatives of the rifamycin class of antibiotics. This guide provides a comparative analysis of the therapeutic potential of novel 3-Formyl rifamycin compounds, presenting key in vitro and in vivo data in comparison to established rifamycins and detailing the experimental protocols for their evaluation.
The enduring efficacy of rifamycins, such as the frontline tuberculosis drug rifampicin, is threatened by the emergence of drug-resistant bacterial strains. The chemical scaffold of 3-formylrifamycin SV, a key intermediate in the synthesis of many rifamycin derivatives, offers a versatile platform for the development of new analogs with improved potency, expanded spectrum, and activity against resistant pathogens.[1][2][3][4] These novel compounds are primarily designed to overcome resistance mechanisms, which often involve mutations in the target enzyme, the bacterial DNA-dependent RNA polymerase (RNAP).[5][6]
Comparative In Vitro Activity: A Glimpse into Enhanced Potency
The initial assessment of any new antimicrobial agent is its in vitro activity against clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a critical parameter. Several studies have reported the synthesis of novel this compound derivatives that exhibit potent antibacterial activity, often surpassing that of conventional rifamycins, particularly against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.[5][6][7][8]
Below is a summary of representative in vitro data for selected novel this compound analogs compared to rifampicin.
| Compound | Bacterial Strain | MIC (µg/mL) | Comparator (Rifampicin) MIC (µg/mL) | Reference |
| Novel Benzoxazinorifamycin | Rifampin-resistant S. aureus | 2 | >128 | [7] |
| Rifaphenazine (RPZ) | M. tuberculosis H37Rv | 0.5 | 1 | [6] |
| C3-(N-alkyl-aryl)-aminoalkyl analog 14 | Rifampicin-resistant M. tuberculosis (S522L) | 3 | > MIC of analog | [9] |
| C3-(N-alkyl-aryl)-aminoalkyl analog 15 | Rifampicin-resistant M. tuberculosis (S522L) | 3 | > MIC of analog | [9] |
In Vivo Efficacy: Translating In Vitro Promise to Therapeutic Potential
While in vitro data is essential, the true measure of a drug's potential lies in its efficacy in a living organism. Murine infection models, such as the septicemia model, are standard for evaluating the in vivo performance of new antibiotics. The 50% effective dose (ED50), the dose required to protect 50% of the infected animals, is a key metric. Studies have demonstrated that novel rifamycin derivatives can exhibit potent in vivo activity, with some compounds showing lower ED50 values than rifampicin, indicating greater potency.[2][4]
Here, we present a comparison of the in vivo efficacy of novel rifamycin compounds against rifampicin in a murine septicemia model.
| Compound | Bacterial Strain | Route of Administration | ED50 (mg/kg) | Comparator (Rifampin) ED50 (mg/kg) | Reference |
| Novel Benzoxazinorifamycins (representative) | S. aureus (susceptible) | Intravenous (i.v.) | 0.003 - 0.06 | 0.06 | [2] |
| Rifalazil | S. aureus (susceptible) | Intravenous (i.v.) | 0.063 | 0.062 | [2] |
| Rifalazil | S. aureus (susceptible) | Oral (p.o.) | 0.125 | Not directly compared in this study | [2] |
Mechanism of Action: Targeting the Heart of Bacterial Transcription
Rifamycins exert their bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting the initiation of transcription.[1][2][9][10] Crystal structure studies of rifamycin analogs bound to RNAP have provided detailed insights into their mechanism of action.[5][11] Novel this compound derivatives are designed to have altered or enhanced interactions with the RNAP binding pocket, particularly in mutant forms of the enzyme that confer resistance to older rifamycins. Some novel analogs have been shown to adopt a different binding mode within the RNAP active site compared to rifampicin, which may explain their activity against resistant strains.[9]
Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the novel this compound compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus or M. tuberculosis) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing bacteria but no drug) and a sterility control well (containing medium but no bacteria) are included on each plate. The plates are incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
Murine Septicemia Model
Objective: To evaluate the in vivo efficacy of an antimicrobial agent in a mouse model of systemic infection.
Procedure:
-
Infection: Mice are infected intraperitoneally with a lethal dose of the test bacterium (e.g., S. aureus). The inoculum size is predetermined to cause mortality in untreated control animals within a specific timeframe (e.g., 24-48 hours).
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with the novel this compound compound or a comparator drug (e.g., rifampicin) via a clinically relevant route of administration (e.g., intravenous or oral). A control group receives a vehicle solution. A range of doses is typically tested to determine the dose-response relationship.
-
Observation: The animals are monitored for a set period (e.g., 7 days), and the number of survivors in each group is recorded.
-
Determination of ED50: The 50% effective dose (ED50) is calculated using a statistical method, such as probit analysis, based on the survival data at different doses.
Conclusion
Novel this compound compounds represent a promising frontier in the development of new antibiotics. The available data indicates that these derivatives can exhibit superior in vitro and in vivo activity compared to existing rifamycins, particularly against drug-resistant bacteria. Their unique interactions with the bacterial RNA polymerase provide a strong rationale for their continued investigation. The standardized experimental protocols outlined in this guide are essential for the rigorous evaluation of these and other novel antimicrobial agents, paving the way for the development of the next generation of life-saving therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. rcsb.org [rcsb.org]
- 6. Discovery of a highly potent novel rifampicin analog by preparing a hybrid of the precursors of the antibiotic drugs rifampicin and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-formylrifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to 3-Formyl Rifamycin Derivatives in Rifampicin-Resistant Bacteria
For researchers, scientists, and drug development professionals, the challenge of antibiotic resistance is a constant battle. Rifampicin, a cornerstone in the treatment of bacterial infections like tuberculosis, is increasingly compromised by the emergence of resistant strains. This guide provides a comparative analysis of 3-formyl rifamycin derivatives, exploring their potential to overcome rifampicin resistance, supported by experimental data and detailed methodologies.
The primary mechanism of rifampicin resistance lies in mutations within the bacterial RNA polymerase beta-subunit gene, rpoB. These mutations alter the drug's binding site, reducing its efficacy. This compound serves as a key precursor for the synthesis of various rifamycin analogs, designed to exhibit improved antibacterial activity and evade resistance mechanisms. This guide delves into cross-resistance studies of these derivatives in rifampicin-resistant bacteria, offering a quantitative comparison of their performance.
Comparative Efficacy of Rifamycin Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various rifamycin derivatives against rifampicin-susceptible and -resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. The data is compiled from multiple studies and highlights the differential activity of these compounds based on the specific rpoB mutation.
| Derivative | Organism | Strain | rpoB Mutation | Rifampicin MIC (µg/mL) | Derivative MIC (µg/mL) | Reference |
| Rifabutin | M. tuberculosis | Clinical Isolate | S531L | >64 | 8 | [1][2] |
| M. tuberculosis | Clinical Isolate | H526Y | >64 | 1 | [1][2] | |
| M. tuberculosis | Clinical Isolate | D516V | >64 | 0.5 | [1][2] | |
| Rifapentine | M. tuberculosis | Clinical Isolate | S531L | >64 | 32 | [1][2] |
| M. tuberculosis | Clinical Isolate | H526Y | >64 | 8 | [1][2] | |
| M. tuberculosis | Clinical Isolate | D516V | >64 | 4 | [1][2] | |
| KRM-1648 | M. tuberculosis | Clinical Isolate | S531L | >64 | 4 | [1][2] |
| M. tuberculosis | Clinical Isolate | H526Y | >64 | 0.25 | [1][2] | |
| M. tuberculosis | Clinical Isolate | D516V | >64 | 0.125 | [1][2] | |
| Compound 14 | M. tuberculosis | H37Rv | S522L | >100 | 3 | [3][4] |
| Compound 15 | M. tuberculosis | H37Rv | S522L | >100 | 3 | [3][4] |
| Rifabutin | S. aureus | MRSA | H481Y | 64 | 4 | [5] |
| S. aureus | MRSA | S486F | >128 | 32 | [5] | |
| Rifapentine | S. aureus | MRSA | H481Y | 64 | 8 | [5] |
| S. aureus | MRSA | S486F | >128 | 64 | [5] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the efficacy of antimicrobial agents. The following is a generalized protocol based on the broth microdilution method, a standard technique for quantitative MIC determination.[6][7][8]
1. Preparation of Bacterial Inoculum:
-
A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
2. Serial Dilution of Antimicrobial Agents:
-
Stock solutions of the rifamycin derivatives are prepared in a suitable solvent.
-
Serial twofold dilutions of each derivative are performed in a 96-well microtiter plate containing the appropriate broth. This creates a range of concentrations to be tested.
3. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
-
The microtiter plate is sealed and incubated at 35-37°C for 16-24 hours.
4. MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.[6]
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in cross-resistance studies and the underlying mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for assessing cross-resistance of this compound derivatives.
Caption: Rifampicin resistance and the potential outcomes for this compound derivatives.
References
- 1. Contribution of rpoB Mutations to Development of Rifamycin Cross-Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 3-Formyl Rifamycin
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 3-Formyl rifamycin, a derivative of the antibiotic rifamycin, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is crucial to mitigate risks associated with this compound, which is known to be harmful if swallowed, a cause of serious eye damage, and highly toxic to aquatic life with enduring effects.[1][2][3]
Hazard Profile and Personal Protective Equipment
Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This proactive approach minimizes exposure and ensures personal safety.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Harmful if swallowed[2][3] | Chemical-resistant gloves |
| Causes serious eye damage[1][3] | Safety glasses or goggles |
| Very toxic to aquatic life with long-lasting effects[1][3] | Lab coat or other protective clothing |
| Potential for dust generation | NIOSH-approved respirator[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and complies with all applicable regulations. The following step-by-step guide outlines the recommended procedure.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash. It must be segregated as chemical waste. This includes the pure compound, contaminated materials such as gloves and wipes, and any solutions containing the substance.
-
Containerization: Place all this compound waste into a designated, leak-proof, and clearly labeled chemical waste container. If possible, keep the original chemical in its container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local environmental regulations.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. Strong acids, alkalis, and strong oxidizing or reducing agents should not be stored in proximity to this compound waste.[2]
-
Professional Disposal: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[4] The preferred method for the destruction of pharmaceutical waste is high-temperature incineration at a permitted facility.[4] Never attempt to dispose of this chemical via standard trash or sewer systems.[1][4]
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Wear PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment, including a respirator if dust is present.[4]
-
Containment: Prevent the spill from spreading. For powdered material, avoid creating dust.
-
Cleanup: Carefully collect the spilled material and place it in a designated hazardous waste container. A neutralizing agent may be used during the cleanup process.[1]
-
Decontamination: Thoroughly clean the spill area.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Formyl rifamycin
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling 3-Formyl rifamycin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Chemical Identifier:
-
CAS Number: 13292-22-3[1]
Primary Hazards:
-
Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Guidelines |
| Eye/Face Protection | Chemical safety goggles with side-shields. | To prevent eye contact, which can cause serious eye damage.[1][3] In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] |
| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat or impervious clothing. | Handle with gloves and inspect them before use. Use proper glove removal technique to avoid skin contact.[4] Wash hands thoroughly after handling. In case of skin contact, wash off immediately with plenty of water.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N100 or P3). | Required when there is a risk of dust formation or when engineering controls are insufficient.[3][5] Avoid breathing dust, fumes, or vapors.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow minimizes risks during the handling of this compound.
1. Preparation:
-
Consult Safety Data Sheet (SDS): Always review the latest SDS before use.[5]
-
Designate Area: Perform all handling procedures in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and labeled waste containers, are readily accessible.[5]
2. Handling:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Handle the solid powder carefully to avoid creating dust.[5]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Doff PPE: Remove PPE carefully, avoiding contamination of skin or personal clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[3]
4. Storage:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing. Wash the affected area immediately and copiously with soap and water for at least 15 minutes. Seek medical attention if symptoms occur.[3][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan
Dispose of this compound waste in accordance with all local, state, and federal regulations.[5] Collect waste in a clearly labeled, sealed container for pickup by a licensed waste disposal company.[5] Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[1][5]
Diagrams
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
